molecular formula C14H13B B1292091 4-Bromo-4'-ethyl-1,1'-biphenyl CAS No. 58743-79-6

4-Bromo-4'-ethyl-1,1'-biphenyl

Cat. No.: B1292091
CAS No.: 58743-79-6
M. Wt: 261.16 g/mol
InChI Key: OARBGVNQCYYPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4'-ethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13Br and its molecular weight is 261.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-ethylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARBGVNQCYYPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631471
Record name 4-Bromo-4'-ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58743-79-6
Record name 4-Bromo-4'-ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-ethyl-1,1'-biphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-ethyl-1,1'-biphenyl is a halogenated biphenyl derivative that serves as a crucial intermediate in the synthesis of advanced organic materials and complex molecular frameworks.[1][2] Its rigid biphenyl core, combined with the reactive bromine atom and the ethyl group, provides a unique combination of properties that make it a valuable building block in various fields, particularly in the development of liquid crystal materials and organic light-emitting diodes (OLEDs).[1] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures, while the ethyl group can influence the molecule's physical properties such as solubility and liquid crystalline phase behavior.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in organic synthesis and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, such as the boiling point and density, are predicted values and should be considered as estimates.

PropertyValueSource
CAS Number 58743-79-6[1][3]
Molecular Formula C₁₄H₁₃Br[1][3]
Molecular Weight 261.16 g/mol [1][3]
Boiling Point 334.9 ± 21.0 °C (Predicted)[4]
Density 1.281 ± 0.06 g/cm³ (Predicted)[4]
Storage Sealed in a dry environment at room temperature.[4]

Synthesis of this compound

The primary method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an organoboron compound. In this case, 4-bromobiphenyl can be coupled with an ethylboronic acid derivative, or alternatively, 1-bromo-4-ethylbenzene can be coupled with phenylboronic acid. The following is a detailed, representative protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobiphenyl and diethylzinc, a variation of the Negishi coupling which can be considered analogous.

Experimental Protocol: Synthesis via Negishi-Type Coupling

This protocol is adapted from general Negishi coupling procedures and should be optimized for this specific transformation.[5]

Materials:

  • 4-bromobiphenyl

  • Diethylzinc solution (e.g., 1.0 M in hexanes)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4-bromobiphenyl (1.0 eq) and the palladium catalyst (e.g., 0.02-0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous solvent via syringe. To the stirred solution, add the diethylzinc solution (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure this compound.

Diagram 1: Synthetic workflow for this compound.

Reactivity and Applications

The bromine atom in this compound makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are instrumental in forming new carbon-carbon bonds, allowing for the synthesis of more complex, functionalized biphenyl and terphenyl derivatives.

Representative Reaction: Suzuki-Miyaura Coupling

The following is a representative protocol for a subsequent Suzuki-Miyaura coupling reaction using this compound as the starting material to form a terphenyl derivative.

Materials:

  • This compound

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

  • Phosphine ligand (e.g., Triphenylphosphine [PPh₃])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired terphenyl derivative.

Diagram 2: Representative Suzuki-Miyaura reaction workflow.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons on the two phenyl rings. The para-substitution pattern would likely result in two sets of doublets for each ring. The ethyl group would exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

  • ¹³C NMR: The spectrum would display signals for the 14 carbon atoms. The aromatic carbons would appear in the range of approximately 120-145 ppm. The carbons of the ethyl group would be found at higher field strengths.

  • FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic rings and the ethyl group, C=C stretching of the aromatic rings, and the C-Br stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and the bromine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex biaryl and terphenyl structures, particularly through palladium-catalyzed cross-coupling reactions, makes it an important building block for the development of liquid crystals, OLEDs, and other advanced materials. This guide provides a foundational understanding of its synthesis, properties, and reactivity, which will be beneficial for researchers and professionals working in the field of organic and materials chemistry.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Biphenyls

The biphenyl scaffold, a motif of two interconnected phenyl rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid yet conformationally adaptable nature allows it to serve as a versatile framework for constructing complex molecular architectures with tailored biological activities and physicochemical properties. The strategic functionalization of the biphenyl core, as seen in 4-Bromo-4'-ethyl-1,1'-biphenyl, provides reactive handles for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutics and advanced materials.[3] This guide, intended for researchers and professionals in drug development and organic synthesis, provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate.

I. Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The construction of the C-C bond between the two phenyl rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination to furnish the desired biphenyl product.

A logical and efficient synthetic strategy for this compound involves the coupling of (4-ethylphenyl)boronic acid with 1,4-dibromobenzene. This approach offers the advantage of readily available starting materials and a statistically favorable reaction outcome.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
(4-ethylphenyl)boronic acidC₈H₁₁BO₂149.991.50 g1.0
1,4-dibromobenzeneC₆H₄Br₂235.903.54 g1.5
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.23 g0.02
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.12 g2.0
TolueneC₇H₈92.1450 mL-
EthanolC₂H₅OH46.0725 mL-
Water (degassed)H₂O18.0225 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (4-ethylphenyl)boronic acid (1.50 g, 10.0 mmol), 1,4-dibromobenzene (3.54 g, 15.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add toluene (50 mL), ethanol (25 mL), and degassed water (25 mL) to the flask. Stir the mixture for 15 minutes to achieve partial dissolution. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product 4-ethylphenylboronic_acid 4-ethylphenyl)boronic acid Reaction_Vessel Reaction Flask Toluene/Ethanol/Water Pd(PPh₃)₄, Na₂CO₃ Reflux (85-90°C) 4-ethylphenylboronic_acid->Reaction_Vessel 1,4-dibromobenzene 1,4-dibromobenzene 1,4-dibromobenzene->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Cooling Purification Column Chromatography or Recrystallization Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product Characterization_Workflow cluster_techniques Spectroscopic Analysis Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation Data_Interpretation Comprehensive Structural Confirmation NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation

References

A Technical Guide to the Spectral Analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural integrity and purity of 4-Bromo-4'-ethyl-1,1'-biphenyl are critical for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This guide will detail the predicted spectral data for each of these techniques, offering a comprehensive understanding of the molecule's structural fingerprint.

Molecular Structure and Analytical Workflow

The logical first step in the analysis of any molecule is to understand its constituent parts. This compound consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4-position, and the other with an ethyl group at the 4'-position.

Spectral Analysis Workflow cluster_workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis start Sample of this compound nmr NMR Spectroscopy (1H and 13C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_analysis Chemical Shifts, Coupling Constants, Integration nmr->nmr_analysis ir_analysis Characteristic Absorption Bands ir->ir_analysis ms_analysis Molecular Ion Peak, Fragmentation Pattern ms->ms_analysis structure Structural Elucidation and Purity Assessment nmr_analysis->structure ir_analysis->structure ms_analysis->structure

References

molecular structure and conformation of 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-4'-ethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of advanced organic materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs).[1][2] Its molecular architecture, characterized by a substituted biphenyl core, dictates the physicochemical properties and performance of the final materials. This guide provides a detailed examination of the molecular structure and conformational dynamics of this compound. We will explore the critical interplay of steric and electronic factors that govern its three-dimensional shape, the methodologies used to elucidate its structure, and the implications of its conformation on material science and drug development.

Introduction: The Significance of Biphenyl Conformation

The biphenyl scaffold is a privileged structure in medicinal chemistry and material science. The rotational freedom around the central C1-C1' single bond allows for a range of conformations, defined by the torsional or dihedral angle between the two phenyl rings. This conformation is not arbitrary; it is a finely tuned balance between two opposing forces:

  • Steric Hindrance : Repulsion between atoms on adjacent rings, particularly the ortho-hydrogens, destabilizes planar conformations.

  • Electronic Conjugation : π-orbital overlap across the central bond, which is maximized in a planar arrangement, provides electronic stabilization.

The resulting equilibrium conformation influences a molecule's shape, polarity, and ability to interact with its environment, be it a biological receptor or a crystal lattice. For instance, the atropisomerism observed in biphenyls with bulky ortho-substituents is a direct consequence of a high rotational barrier, leading to separable, non-interconverting enantiomers.[3] Understanding and controlling the conformation of biphenyl derivatives like this compound is therefore paramount for rational molecular design.

Molecular Structure of this compound

The fundamental structure of this compound (C₁₄H₁₃Br) consists of a biphenyl core with a bromine atom substituting one phenyl ring at the para-position and an ethyl group substituting the other, also at the para-position.[1][4]

  • Biphenyl Core : Provides a rigid, aromatic backbone.

  • Ethyl Group (-CH₂CH₃) : A flexible, electron-donating group that can influence solubility and packing in the solid state.[1]

  • Bromo Group (-Br) : An electron-withdrawing halogen atom that serves as a reactive handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

The para-substitution pattern means that the substituents themselves do not introduce significant steric clash that would force a large dihedral angle, unlike ortho-substituted biphenyls.[3]

Conformational Analysis

The key conformational feature of this compound is the rotation around the C1-C1' bond, which determines the dihedral angle (τ or φ) between the planes of the two phenyl rings.

The Inter-ring Dihedral Angle

For unsubstituted biphenyl, there is a well-established energy minimum at a dihedral angle of approximately 44-46° in the gas phase.[5][6] This non-planar conformation represents the optimal compromise between the steric repulsion of the four ortho-hydrogen atoms and the stabilizing effect of π-conjugation. The energy barriers to rotation are relatively low, with maxima at the planar (τ = 0°) and perpendicular (τ = 90°) conformations.[7]

For this compound, the para-substituents are not expected to dramatically alter the fundamental conformational preference established by the ortho-hydrogens. Therefore, the molecule is predicted to adopt a twisted conformation in the gas phase or in solution with a dihedral angle in a similar range to that of unsubstituted biphenyl.

Experimental data from structurally related compounds support this view. For example, an X-ray crystallography study of (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, which contains a 4-ethylphenyl group, revealed a dihedral angle of 43.99° between its benzene rings.[8][9] Conversely, crystal packing forces can favor more planar conformations. In a different substituted biphenyl, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle within the biphenyl moiety was found to be 24.57°.[10] This highlights that the solid-state conformation can vary significantly based on intermolecular interactions within the crystal lattice.[6]

Rotational Energy Barrier

The energy required to rotate around the central C1-C1' bond is a critical parameter. For unsubstituted biphenyl, the experimental barriers are approximately 6.0 kcal/mol at 0° (planar transition state) and 6.5 kJ/mol (approx. 1.55 kcal/mol) at 90° (perpendicular transition state), although these values are notoriously difficult to determine precisely.[7]

Dynamic NMR spectroscopy is a powerful technique for measuring such rotational barriers in solution.[11] Studies on biphenyls with single ortho-substituents have shown barriers up to 15.4 kcal/mol.[3][11] Given the lack of ortho-substituents in this compound, its rotational barrier is expected to be low and comparable to that of biphenyl itself, allowing for rapid interconversion between equivalent twisted conformations at room temperature.

Methodologies for Structural Determination

A combination of experimental and computational methods is required for a comprehensive understanding of the molecule's structure and conformation.

Experimental Protocols

SCXRD provides the definitive solid-state structure, including precise bond lengths, bond angles, and the dihedral angle.

Step-by-Step Protocol for SCXRD Analysis:

  • Crystal Growth : High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, petroleum ether).[10] Slow evaporation of the solvent at a constant temperature is performed to yield single crystals of suitable quality.

  • Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer head of a diffractometer (e.g., a Bruker SMART APEXII CCD).[10] The crystal is cooled (typically to 100-293 K) to minimize thermal vibrations. X-ray (e.g., MoKα radiation) diffraction data are collected by rotating the crystal through a series of angles.[12]

  • Structure Solution and Refinement : The collected diffraction intensities are used to solve the crystal structure using direct methods (e.g., with software like SHELXT).[12] The initial structural model is then refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final molecular structure.[12]

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting A->B High-quality single crystal C 3. X-ray Data Collection B->C Mounted on diffractometer D 4. Structure Solution (Direct Methods) C->D Diffraction intensities E 5. Structural Refinement D->E Initial atomic model F 6. Final Structure Validation (CIF) E->F Refined model (R-factor)

A generalized workflow for determining molecular structure using SCXRD.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the gas-phase structure and rotational energy profile, complementing experimental data.

Computational Workflow for DFT Analysis:

  • Initial Structure Generation : A 3D model of this compound is built.

  • Geometry Optimization : The structure's geometry is optimized to find the lowest energy conformation using a selected functional and basis set (e.g., B3LYP/6-31G*). This calculation yields the equilibrium dihedral angle, bond lengths, and angles.

  • Torsional Scan (Potential Energy Surface) : To determine the rotational barrier, the dihedral angle is systematically constrained at various values (e.g., from 0° to 90° in 10° increments). A geometry optimization is performed at each constrained angle for all other degrees of freedom.

  • Energy Profile Analysis : The relative energy of each constrained structure is plotted against the dihedral angle. The energy difference between the minimum (equilibrium angle) and the maxima (0° and 90°) provides the calculated rotational barriers.[13]

Workflow for DFT Conformational Analysis

dft_workflow start 1. Build Initial 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->opt result1 Equilibrium Conformation (Dihedral Angle, Bond Lengths) opt->result1 scan 3. Constrained Torsional Scan (Vary Dihedral Angle 0°-90°) opt->scan plot 4. Plot Energy vs. Angle scan->plot result2 Rotational Energy Barriers (ΔE₀, ΔE₉₀) plot->result2

A conceptual workflow for calculating conformational properties using DFT.

Summary of Comparative Structural Data

While specific experimental data for this compound is not publicly available, the following table summarizes key conformational parameters for unsubstituted biphenyl and related structures to provide context.

CompoundDihedral Angle (τ)MethodReference
Biphenyl (Gas Phase)~44.4°Electron Diffraction[5]
Biphenyl (Solid State)~0° (Planar)X-ray Crystallography[6]
(E)-4-Bromo-2-[(4-ethylphenyl) iminomethyl]phenol43.99°X-ray Crystallography[8]
4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate24.57°X-ray Crystallography[10]
This compound ~40-50° (Predicted) Theoretical/Comparative N/A

Conclusion and Outlook

The molecular structure of this compound is defined by a twisted biphenyl core with a predicted dihedral angle of approximately 40-50° in a low-energy state. This non-planar conformation arises from the balance between steric hindrance of ortho-hydrogens and electronic conjugation across the central bond. The para-bromo and -ethyl substituents play a crucial role in tuning the molecule's electronic properties and providing synthetic handles, while having a minimal direct impact on the rotational barrier. A comprehensive understanding of this structure, achieved through a combination of X-ray crystallography and computational modeling, is essential for its effective application in the rational design of liquid crystals, OLEDs, and other advanced functional materials.

References

The Evolving Synthesis and Enduring Utility of 4-Bromo-4'-ethyl-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-4'-ethyl-1,1'-biphenyl (Br-Et-BP) stands as a pivotal intermediate in the landscape of materials science and pharmaceutical development. Its unique molecular architecture, featuring a rigid biphenyl core functionalized with a reactive bromine atom and an ethyl group, offers a versatile platform for the construction of complex organic molecules. This guide provides an in-depth exploration of the discovery and history of Br-Et-BP, not as a singular event, but through the evolution of synthetic methodologies for unsymmetrical biphenyls. We will delve into the foundational Ullmann coupling and the transformative Suzuki-Miyaura cross-coupling reaction, presenting detailed, field-proven protocols. Furthermore, this document will serve as a technical resource for researchers, summarizing the physicochemical properties of Br-Et-BP and elucidating its applications, particularly in the realm of liquid crystals and advanced organic materials.

Introduction: The Strategic Importance of an Unsymmetrical Biphenyl

The biphenyl moiety is a ubiquitous structural motif in a vast array of organic compounds, from life-saving pharmaceuticals to cutting-edge electronic materials.[1] The strategic introduction of different substituents at the 4 and 4' positions of the biphenyl core allows for the fine-tuning of a molecule's physical and electronic properties. This compound (CAS 58743-79-6) is a prime example of such a strategically designed building block.[2] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This reactivity is fundamental to the construction of more complex molecular architectures.[2] The ethyl group, on the other hand, influences the compound's solubility and steric profile, which can be critical for applications in areas like liquid crystal technology, where molecular packing and phase behavior are paramount.[2][3]

Historical Context: The Dawn of Biphenyl Synthesis

The precise moment of the first synthesis of this compound is not prominently documented in seminal, standalone publications. Its discovery is intrinsically linked to the broader development of synthetic methods for creating unsymmetrical biphenyls. Early approaches were often limited by harsh reaction conditions and a lack of regioselectivity, making the synthesis of specific unsymmetrical biphenyls a significant challenge.

The Ullmann Coupling: A Foundational, Yet Demanding Approach

The Ullmann reaction, first reported by Fritz Ullmann in 1901, represents one of the earliest methods for forming aryl-aryl bonds.[1][4] This copper-mediated coupling of two aryl halides, while historically significant, typically requires high temperatures and often results in a mixture of symmetrical and unsymmetrical products, complicating purification.[4][5]

The synthesis of this compound via a classical Ullmann approach would conceptually involve the cross-coupling of 1-bromo-4-ethylbenzene and 1,4-dibromobenzene. However, this would likely lead to a mixture of products including the desired this compound, along with the symmetrical byproducts 4,4'-diethyl-1,1'-biphenyl and 4,4'-dibromo-1,1'-biphenyl. The challenges associated with controlling the reaction and separating the desired product have led to the Ullmann coupling being largely superseded by more efficient methods for the synthesis of unsymmetrical biphenyls.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance compared to their predecessors.

The Suzuki-Miyaura Coupling: The Gold Standard for Biphenyl Synthesis

Developed in the late 1970s by Akira Suzuki and his colleagues, the Suzuki-Miyaura coupling has become the premier method for the synthesis of unsymmetrical biphenyls.[1][6][7] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide.[7][8] The mild reaction conditions, commercial availability of a wide range of boronic acids, and excellent functional group tolerance make it a highly versatile and reliable method.[7][9]

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 1-bromo-4-ethylbenzene, or conversely, 4-ethylphenylboronic acid and 1,4-dibromobenzene. The former approach is generally preferred as it avoids the potential for a second coupling reaction on the dibrominated starting material.

Experimental Protocols: A Practical Guide to Synthesis

As a Senior Application Scientist, it is imperative to provide methodologies that are not only theoretically sound but also practically robust and reproducible. The following section outlines a detailed, step-by-step protocol for the synthesis of this compound via the Suzuki-Miyaura coupling.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-ethylphenylboronic acid with 1,4-dibromobenzene.

Materials:

  • 1,4-Dibromobenzene

  • 4-Ethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-dibromobenzene (1.0 eq), 4-ethylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Physicochemical Properties and Characterization

The utility of this compound in various applications is a direct consequence of its physical and chemical properties.

PropertyValue
CAS Number 58743-79-6
Molecular Formula C₁₄H₁₃Br
Molecular Weight 261.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 102-106 °C
Boiling Point 345.6 °C at 760 mmHg (Predicted)

Characterization of the synthesized this compound is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Materials Science and Drug Discovery

The unique combination of a rigid biphenyl core, a reactive bromine handle, and an ethyl group makes this compound a valuable intermediate in several high-technology fields.

  • Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology.[3] The rigid core of this compound provides the necessary anisotropy for the formation of liquid crystalline phases.[3] The ethyl group can influence the clearing point and other mesophase properties. The bromine atom allows for further functionalization to create more complex liquid crystal molecules with tailored properties for display applications.[3]

  • Organic Light-Emitting Diodes (OLEDs): The biphenyl scaffold is also prevalent in materials for OLEDs. This compound can serve as a building block for the synthesis of host materials, emitting layers, and charge-transporting materials.[2]

  • Pharmaceutical Synthesis: The biphenyl unit is a key pharmacophore in many drug molecules. The ability to use this compound in cross-coupling reactions makes it a valuable intermediate in the synthesis of complex pharmaceutical targets.

Conclusion

While the specific "discovery" of this compound may not be a singular, celebrated event, its importance has grown in parallel with the development of powerful synthetic methodologies. The transition from the arduous Ullmann coupling to the elegant and efficient Suzuki-Miyaura coupling has made this and other unsymmetrical biphenyls readily accessible to researchers. As a versatile and strategically functionalized building block, this compound continues to be a critical component in the innovation of advanced materials and the development of novel therapeutics, a testament to the enduring power of well-designed molecular architecture.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ArylHalide 1,4-Dibromobenzene OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid 4-Ethylphenylboronic acid Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd Aryl Halide OxAdd->Transmetal [ArPd(II)(X)L₂] RedElim Reductive Elimination Transmetal->RedElim Boronic Acid Base RedElim->Pd0 [Ar-Ar'] Product This compound RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

References

safety and handling precautions for 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-4'-ethyl-1,1'-biphenyl

This document provides a comprehensive technical guide on the (CAS No. 58743-79-6). It is intended for researchers, scientists, and professionals in drug development and materials science who may handle this compound. The information herein is synthesized from authoritative safety data sheets and toxicological profiles of structurally related compounds to ensure a high degree of scientific integrity and practical utility.

Section 1: Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a rigid biphenyl core.[1] This structure is common in intermediates for liquid crystal materials and complex organic synthesis.[1] Its physical state as a combustible liquid and its chemical properties necessitate a thorough understanding for safe handling.[2] The high vapor density, for instance, indicates that vapors are heavier than air and may accumulate in low-lying areas, increasing the risk of ignition or exposure.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 58743-79-6 [3][4]
Molecular Formula C₁₄H₁₃Br [2][3]
Molecular Weight 261.16 g/mol [2]
Physical State Liquid [2]
Appearance Colorless [2]
Odor Odorless [2]
Boiling Point 204 °C / 399.2 °F @ 760 mmHg [2]
Flash Point 63 °C / 145.4 °F [2]
Specific Gravity 1.340 [2]

| Vapor Density | 6.38 (Air = 1) |[2] |

Section 2: Hazard Identification and Toxicological Assessment

While comprehensive toxicological data for this compound is not fully available, the hazards can be inferred from its chemical class (polybrominated biphenyls, PBBs) and available safety data.[5][6] PBBs as a class are noted for their environmental persistence and potential for bioaccumulation.[6] Some PBBs are reasonably anticipated to be human carcinogens.[6] Therefore, treating this compound with a high degree of caution is imperative.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [7]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [7]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [2][8]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |[8][9] |

Summary of Potential Health Effects:

  • Inhalation: Vapors or mists may cause irritation to the respiratory tract.[2]

  • Skin Contact: Causes skin irritation, characterized by redness and discomfort upon contact.[7]

  • Eye Contact: Causes serious eye irritation, which can lead to pain, tearing, and redness.[7]

  • Ingestion: While specific data is lacking, related compounds are harmful if swallowed.[10]

  • Chronic Exposure: Long-term exposure to PBBs has been associated with developmental and reproductive effects in animal studies.[6]

Environmental Hazards: This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8][9] Extreme care must be taken to prevent its release into drains or waterways.

Section 3: Engineering and Administrative Controls

The primary objective of control measures is to minimize worker exposure. Engineering controls are the most effective line of defense.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is required for procedures that may generate vapors or aerosols.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][9] Regular functionality checks of this equipment are mandatory.

  • Work Practices:

    • Designate specific areas for handling this compound.

    • Minimize the quantities stored and used.

    • Avoid eating, drinking, or smoking in laboratory areas.[11]

    • Wash hands and any exposed skin thoroughly after handling.[2]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part PPE Item Standard/Specification Rationale
Eyes/Face Chemical Safety Goggles OSHA 29 CFR 1910.133 or EN166 Protects against splashes and vapors.[2][9]
Face Shield ANSI Z.87.1 Required when there is a significant risk of splashing.[12][13]
Skin Chemical-Resistant Gloves Nitrile or Neoprene (consult manufacturer compatibility data) Prevents direct skin contact and irritation.[12][14]
Laboratory Coat 100% Cotton or Nomex® Provides a primary barrier against spills. Synthetic materials should be avoided.[12][13]
Feet Closed-toe Shoes - Protects feet from potential spills.[12]

| Respiratory | NIOSH-approved Respirator | As required by exposure assessment | Necessary if engineering controls are insufficient or during emergency situations.[14][15] |

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task_assessment Assess Task: - Scale of work? - Aerosol generation? - Splash potential? start->task_assessment ppe_base Baseline PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes task_assessment->ppe_base All tasks ppe_splash Add Face Shield task_assessment->ppe_splash High splash potential ppe_resp Use Respirator in addition to all other PPE task_assessment->ppe_resp Poor ventilation or aerosol generation

Caption: PPE selection is dictated by a task-specific risk assessment.

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during handling and storage.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources. Verify the locations of the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as determined by the risk assessment (see Diagram 1). Check gloves for any signs of damage before use.

  • Dispensing: Handle the chemical as a liquid.[2] Dispense the required amount slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.[2]

  • Procedure: Conduct all operations within the fume hood. Avoid breathing vapors.[2]

  • Post-Procedure: Upon completion, securely close the primary container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat, then eye protection).

  • Hygiene: Wash hands and exposed skin thoroughly with soap and water.[2]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][7]

  • Keep containers tightly closed to prevent leakage and evaporation.[2]

  • Store locked up in a designated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.[2][9]

Section 6: Emergency Procedures

Rapid and correct response to emergencies can significantly reduce the severity of an incident.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][5]

Spill and Leak Response: For any spill, the priority is personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[17]

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: Determine the extent of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate and call emergency services.

  • Contain (for minor spills): Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Label the waste container and dispose of it according to institutional and local regulations.

Spill_Response_Workflow Diagram 2: Emergency Response for Spills spill Spill Occurs assess Assess Spill Size and Hazard spill->assess evacuate Evacuate Area Call Emergency Services assess->evacuate Large / Unmanageable minor_spill Minor & Manageable Spill assess->minor_spill Small / Manageable ignite Remove Ignition Sources minor_spill->ignite don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) contain Contain with Absorbent Material don_ppe->contain ignite->don_ppe collect Collect Waste in Sealed Container contain->collect decon Decontaminate Area collect->decon dispose Dispose as Hazardous Waste decon->dispose

Caption: A decision tree for responding to a chemical spill.

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2] A water spray can be used to cool fire-exposed containers.[17]

  • Specific Hazards: The material is combustible.[2] Containers may explode when heated.[17] Fire will produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][9]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Section 7: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves) in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Do not dispose of it down the drain or into the environment.[15] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[15]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning where possible.[15]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Liquid Crystal Precursors from 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-4'-ethyl-1,1'-biphenyl in Liquid Crystal Synthesis

This compound serves as a pivotal building block in the synthesis of high-performance liquid crystals, which are fundamental components of modern display technologies. Its rigid biphenyl core, coupled with the terminal ethyl group, provides the basic molecular architecture for inducing mesophase behavior. The strategic placement of the bromo-substituent offers a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex, functionalized liquid crystal molecules with tailored properties.

This application note provides an in-depth guide to the synthesis of liquid crystal precursors from this compound, with a primary focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure reproducible and high-yielding syntheses.

Core Synthetic Strategies: A Mechanistic Overview

The conversion of this compound into advanced liquid crystal precursors predominantly relies on transition metal-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds with high precision. The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Diagram: Synthetic Pathways from this compound

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-C bond formation C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C C-C bond formation D Heck Coupling (Alkene, Pd catalyst, Base) A->D C-C bond formation E Substituted Biphenyls (Liquid Crystal Precursors) B->E F Alkynyl-Substituted Biphenyls (Liquid Crystal Precursors) C->F G Stilbene Derivatives (Liquid Crystal Precursors) D->G

Caption: Key synthetic routes from this compound.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for the synthesis of biaryl compounds, making it ideal for extending the molecular core of this compound.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[3]

Causality in Experimental Design:
  • Catalyst Selection: Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, are commonly used. The choice of ligand can significantly influence the reaction's efficiency by modulating the electron density and steric environment of the palladium center.[4]

  • Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[3] Inorganic bases like sodium carbonate, potassium carbonate, or cesium carbonate are frequently employed, often in an aqueous solution to create a biphasic system.[5][6]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is common. This biphasic system helps to dissolve both the organic-soluble starting materials and the inorganic base.[4][5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Cyanophenylboronic Acid

This protocol details the synthesis of 4'-ethyl-[1,1'-biphenyl]-4-carbonitrile, a common liquid crystal precursor.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound261.161.01.0
4-Cyanophenylboronic acid146.941.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.080.08
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene-10 mL-
Water-2.5 mL-
Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (10 mL) and water (2.5 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed toluene.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4'-ethyl-[1,1'-biphenyl]-4-carbonitrile.[7]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed to synthesize diverse liquid crystal precursors from this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[9][10] This reaction is catalyzed by a combination of palladium and copper complexes and is carried out in the presence of a base, typically an amine.[11] The resulting alkynyl-substituted biphenyls are valuable precursors for liquid crystals with extended, rigid cores.

Heck Reaction

The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[12][13] This reaction can be used to introduce vinyl groups or other unsaturated moieties onto the biphenyl core, leading to the synthesis of stilbene-based liquid crystal precursors.[13]

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules.[14][15] While it has been largely superseded by palladium-catalyzed methods due to harsher reaction conditions and lower yields, it can still be a viable option for the synthesis of symmetrical biphenyl derivatives.[16][17]

Conclusion and Future Perspectives

The synthetic pathways detailed in this application note provide a robust framework for the synthesis of a wide array of liquid crystal precursors from the versatile starting material, this compound. The choice of synthetic route will ultimately depend on the desired final structure and the specific properties required for the target liquid crystal material. As the demand for advanced display technologies continues to grow, the development of novel, efficient, and scalable synthetic methodologies for liquid crystal precursors will remain a critical area of research.

References

experimental procedure for the synthesis of 4-ethyl-4'-hydroxybiphenyl from 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-SYN4E4HB

Version: 1.0

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-ethyl-4'-hydroxybiphenyl from its corresponding aryl bromide, 4-bromo-4'-ethyl-1,1'-biphenyl. The described methodology employs a robust and highly efficient one-pot, two-step sequence involving a palladium-catalyzed Miyaura borylation followed by an in-situ oxidation of the resulting boronate ester. This approach is distinguished by its high functional group tolerance, mild reaction conditions, and amenability to scale-up, making it a cornerstone method in modern synthetic chemistry for accessing valuable phenol derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results.

Introduction and Scientific Principle

The biphenyl moiety is a privileged scaffold found in numerous pharmaceuticals, liquid crystals, and advanced organic materials. Specifically, functionalized biphenyls like 4-ethyl-4'-hydroxybiphenyl serve as critical intermediates in the synthesis of more complex molecular architectures.[3] The conversion of a stable and readily available aryl halide to a hydroxyl group is a non-trivial transformation that cannot be achieved through classical nucleophilic aromatic substitution (SNAr) under standard conditions, as the aromatic ring is electron-rich and resistant to nucleophilic attack.[4][5]

To overcome this challenge, this protocol utilizes a modern palladium-catalyzed cross-coupling strategy. The core of this method is the Miyaura borylation , a powerful reaction that converts aryl halides into arylboronate esters.[2][6][7] This transformation is followed by a seamless in-situ oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding the desired phenol.

The overall transformation proceeds as follows:

Caption: Overall two-step, one-pot reaction scheme.

The first step, the Miyaura borylation, operates via a palladium catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the starting material. The resulting Pd(II) complex then undergoes transmetalation with a diboron reagent, activated by a base. Finally, reductive elimination yields the arylboronate ester and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][6] This intermediate is not isolated but is directly subjected to oxidation, which proceeds via the formation of a borate-peroxide complex that rearranges to furnish the final hydroxylated product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Notes / Purity
This compoundC₁₄H₁₃Br261.1658743-79-6Starting material, >97% purity
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.9473183-34-3Boron source, >98% purity
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.7072287-26-4Catalyst, complex with CH₂Cl₂
Potassium Acetate (KOAc)CH₃COOK98.14127-08-2Base, anhydrous, >99%
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent, anhydrous, >99.8%
Sodium Perborate TetrahydrateNaBO₃·4H₂O153.8610486-00-7Oxidizing agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent, ACS grade
HexaneC₆H₁₄86.18110-54-3Eluent, ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Deionized WaterH₂O18.027732-18-5For work-up
Saturated NaCl Solution (Brine)NaCl(aq)--For work-up
Silica GelSiO₂60.087631-86-9For column chromatography, 230-400 mesh
Equipment
EquipmentPurpose
Oven-dried Schlenk flask (100 mL)Reaction vessel for inert atmosphere
Magnetic stir barAgitation
Heating mantle with temperature controllerReaction heating
CondenserTo prevent solvent loss
Schlenk line or inert gas (N₂/Ar) manifoldTo maintain an inert atmosphere
Syringes and needlesFor transfer of anhydrous solvent
Separatory funnel (250 mL)For liquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column for chromatographyProduct purification
TLC plates (silica gel on aluminum)Reaction monitoring
Standard laboratory glasswareBeakers, flasks, graduated cylinders

Detailed Experimental Protocol

This protocol outlines the synthesis on a 1.0 mmol scale. The procedure can be scaled, but reagent quantities and reaction times may require optimization.

Caption: Experimental workflow for synthesis and purification.
Step 1: Miyaura Borylation

  • Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (261 mg, 1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (305 mg, 1.2 mmol, 1.2 equiv.), and anhydrous potassium acetate (294 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Quickly add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe. The solvent should be degassed prior to use by sparging with an inert gas for 20-30 minutes.

  • Reaction: Replace the septum with a condenser under a positive pressure of inert gas. Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot indicates reaction completion.

Step 2: In-situ Oxidation
  • Cooling: After the borylation is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Oxidant Addition: Remove the condenser and add sodium perborate tetrahydrate (462 mg, 3.0 mmol, 3.0 equiv.) to the reaction mixture in one portion.

  • Co-solvent Addition: Add 3 mL of deionized water to the mixture.

  • Oxidation Reaction: Re-attach the condenser and heat the mixture to 60 °C. Stir vigorously for 4-6 hours. The reaction mixture will typically become a lighter, heterogeneous slurry.

Step 3: Work-up and Purification
  • Quenching & Dilution: Cool the reaction mixture to room temperature. Add 20 mL of deionized water and 30 mL of ethyl acetate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

    • Slurry: Adsorb the crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc). The product is typically less polar than the starting material but more polar than non-polar impurities. Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-ethyl-4'-hydroxybiphenyl as a white to off-white solid. Dry the product under high vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect aromatic protons in the range of δ 6.8-7.6 ppm, a quartet for the benzylic CH₂ protons around δ 2.6 ppm, and a triplet for the methyl CH₃ protons around δ 1.2 ppm. The phenolic -OH proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for 12 distinct aromatic carbons and 2 aliphatic carbons.

  • Mass Spectrometry (MS): Expect a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (198.25 g/mol ).

  • Melting Point: Compare the observed melting point with literature values.

Mechanistic Insight: The Borylation Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The palladium-catalyzed borylation follows a well-established pathway.[1][6]

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Product Ar-B(pin)₂ RE_Complex Ar-Pd(II)(Bpin)L₂ OA_Complex->RE_Complex Ligand Exchange/ Transmetalation (from B₂(pin)₂) Base_Activation B₂(pin)₂ + Base Transmetalation Transmetalation RE_Complex->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for Miyaura Borylation.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazard Summary
This compound Harmful if swallowed, causes skin irritation.[8][9] Avoid inhalation and contact with skin and eyes.
Palladium Catalysts Toxic and may cause sensitization. Handle with care, avoiding inhalation of dust.
1,4-Dioxane Flammable liquid and vapor. Suspected of causing cancer. Toxic if inhaled. Can form explosive peroxides.
Potassium Acetate May cause skin and eye irritation.
Sodium Perborate Oxidizing agent. May intensify fire. Harmful if swallowed. Causes serious eye irritation.
Ethyl Acetate / Hexane Highly flammable liquids and vapors. May cause drowsiness or dizziness.

Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.

References

Application Notes and Protocols for the Heck Coupling Reaction of 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has found extensive application in the synthesis of a myriad of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides an in-depth technical overview and detailed experimental protocols for the Heck coupling reaction involving 4-Bromo-4'-ethyl-1,1'-biphenyl, a versatile building block for the synthesis of functionalized stilbene derivatives and other extended π-conjugated systems. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers in both academic and industrial settings.

The core of the Heck reaction involves a catalytic cycle driven by a palladium(0) species.[3] This cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst. The efficiency and selectivity of this process are highly dependent on a careful selection of the palladium source, ligands, base, and solvent, all of which will be discussed in detail.

Mechanism of the Heck Coupling Reaction

A fundamental understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The widely accepted catalytic cycle for the Heck reaction is illustrated below.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (Oxidative Addition) Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] (π-Complex) Ar-Pd(II)-X(L2)->Alkene_Complex + Alkene Migratory_Insertion R-CH(Ar)-CH2-Pd(II)-X(L2) (Migratory Insertion Product) Alkene_Complex->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination [H-Pd(II)-X(L2)(Alkene Product)] (Hydrido-Palladium Complex) Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Reductive Elimination (+ Base, - BHX)

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion of the alkene into the Aryl-Pd bond. The final steps involve β-hydride elimination to form the substituted alkene product and a hydrido-palladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and complete the cycle.[4]

Experimental Protocols

The following protocols are provided as a starting point for the Heck coupling of this compound with a model alkene, styrene, to synthesize (E)-4-ethyl-4'-vinyl-1,1'-biphenyl. Optimization of these conditions may be necessary for different alkene coupling partners.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Styrene≥99%, inhibitor-freeCommercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated aqueous NaCl solutionPrepared in-house
Anhydrous magnesium sulfateCommercially Available
Schlenk flask
Magnetic stirrer and stir bar
Condenser
Inert gas supply (Argon or Nitrogen)
Thin-layer chromatography (TLC) plates

Protocol 1: Standard Heck Coupling Conditions

This protocol employs a classical palladium acetate/triphenylphosphine catalyst system, which is robust and widely applicable for a range of aryl bromides.[5]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 277.18 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by styrene (1.2 mmol, 125 mg, 0.14 mL) and triethylamine (1.5 mmol, 152 mg, 0.21 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with saturated aqueous NaCl solution (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-4-ethyl-4'-vinyl-1,1'-biphenyl.

Protocol 2: Phosphine-Free Heck Coupling Conditions

For certain applications, phosphine-free catalyst systems are desirable to avoid potential toxicity and simplify purification.[5] This protocol utilizes a palladium acetate catalyst without an additional phosphine ligand.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 277.18 mg) and palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.5 mmol, 156 mg, 0.17 mL), and potassium carbonate (2.0 mmol, 276.4 mg) to the flask.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with This compound, Pd(OAc)2, and PPh3 (Protocol 1) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Anhydrous Solvent (DMF), Alkene (Styrene), and Base (Et3N) B->C D Heat to Reaction Temperature (e.g., 100 °C) with Stirring C->D E Monitor Reaction Progress by TLC D->E F Cool to Room Temperature and Dilute with Ethyl Acetate E->F Upon Completion G Aqueous Work-up (Wash with H2O and Brine) F->G H Dry Organic Layer (MgSO4), Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: General experimental workflow for the Heck coupling reaction.

Data Analysis and Characterization

The successful synthesis of the target compound, (E)-4-ethyl-4'-vinyl-1,1'-biphenyl, should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the vinyl protons, typically as doublets in the range of 5-7 ppm, with a large coupling constant (J ≈ 16 Hz) indicative of the trans stereochemistry. The aromatic protons will appear as a complex multiplet, and the ethyl group will show a characteristic triplet and quartet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-H out-of-plane bending vibrations for the trans-disubstituted alkene around 960 cm⁻¹.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure rigorous exclusion of oxygen and moisture.- Increase the reaction temperature in increments of 10 °C.
Formation of palladium black - Catalyst decomposition- Increase ligand to palladium ratio.- Consider a more robust ligand (e.g., a bulky phosphine or an N-heterocyclic carbene).- Ensure the reaction is well-stirred.
Formation of side products - Isomerization of the double bond- Homocoupling of the aryl bromide- Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).- Ensure the purity of all reagents.

Conclusion

The Heck coupling reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl halides. The protocols provided herein for the reaction of this compound offer a solid starting point for researchers. Careful attention to the reaction setup, purity of reagents, and monitoring of the reaction progress are crucial for achieving high yields and selectivity. The adaptability of the Heck reaction allows for the synthesis of a wide range of valuable compounds for applications in drug discovery and materials science.

References

functionalization of 4-Bromo-4'-ethyl-1,1'-biphenyl for organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed Date: January 4, 2026 Subject: Application Notes and Protocols for the Functionalization of 4-Bromo-4'-ethyl-1,1'-biphenyl in Organic Electronics

Introduction: The Strategic Importance of this compound

This compound is a crucial building block in the synthesis of advanced organic electronic materials.[1][2] Its biphenyl core provides a rigid, thermally stable foundation, while the reactive bromine atom offers a versatile handle for constructing complex, π-conjugated molecules through various cross-coupling reactions.[1][2] This allows for the precise tuning of electronic and photophysical properties, making it an indispensable precursor for materials used in hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][2][3] The ethyl group can enhance solubility and influence the morphological properties of the resulting materials, which is a critical consideration for device fabrication and performance.[1]

This guide provides an in-depth exploration of the functionalization of this compound, offering detailed protocols for key synthetic transformations and insights into the rationale behind experimental choices. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to synthesize a diverse range of novel materials for organic electronics.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic routes for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, broad functional group tolerance, and their ability to form the carbon-carbon and carbon-nitrogen bonds that are fundamental to the architecture of most OLED materials.[2]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly for creating extended π-conjugated systems by coupling aryl halides with arylboronic acids.[4][5] This reaction is instrumental in synthesizing a variety of organic electronic materials, from fluorescent emitters to host materials.[2]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like palladium(II) acetate is used, which is reduced in situ. The choice of phosphine ligand is critical and influences the efficiency of the catalytic cycle. Bulky, electron-rich phosphines are often preferred as they promote the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] The choice of base (e.g., potassium carbonate, potassium phosphate) can influence the reaction rate and yield, and should be selected based on the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is common. The use of a single, water-miscible solvent like 1-propanol can sometimes lead to a homogeneous reaction mixture and improved results.[6]

Experimental Protocol: Synthesis of a Triarylamine-Functionalized Biphenyl Derivative (Hole Transport Material)

This protocol details the synthesis of a model hole transport material through the Suzuki coupling of this compound with an appropriate boronic acid.

Materials:

  • This compound

  • (4-(Diphenylamino)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), (4-(diphenylamino)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.[7]

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming arylamines from aryl halides.[8][9] This reaction is paramount in the synthesis of hole-transporting and emissive materials that incorporate triarylamine moieties.[3][10]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. The choice of ligand is crucial, with bulky, electron-rich biarylphosphine ligands often providing the best results.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically used to deprotonate the amine, making it a more active nucleophile.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent side reactions with the strong base and reactive intermediates.

Experimental Protocol: Synthesis of a Carbazole-Functionalized Biphenyl Derivative (Host or Hole Transport Material)

This protocol outlines the synthesis of a carbazole-functionalized biphenyl, a common structural motif in host materials for phosphorescent OLEDs.

Materials:

  • This compound

  • 9H-Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, charge a Schlenk flask with this compound (1.0 eq), 9H-Carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.01 eq), and XPhos (0.02 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, often with a hexane/dichloromethane gradient, to isolate the pure product.[7]

Visualization of Synthetic Workflows

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid + Base (e.g., K2CO3) reaction Reaction in Toluene/Water at Reflux reagents->reaction catalyst Pd(OAc)2 + Ligand (e.g., PPh3) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Biphenyl (C-C Bond Formed) purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow reagents This compound + Amine/Amide + Strong Base (e.g., NaOtBu) reaction Reaction in Anhydrous Toluene at 100-110 °C reagents->reaction catalyst Pd(OAc)2 + Ligand (e.g., XPhos) catalyst->reaction workup Filtration through Celite reaction->workup purification Column Chromatography workup->purification product Functionalized Biphenyl (C-N Bond Formed) purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Purification and Characterization of Functionalized Biphenyls

The purity of the final functionalized biphenyl derivative is paramount for achieving high-performance organic electronic devices, as impurities can act as charge traps or quenching sites, degrading device efficiency and lifetime.

Purification Techniques:

TechniqueDescriptionApplicability
Column Chromatography A standard technique for purifying organic compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7][12]The most common and versatile method for purifying the products of cross-coupling reactions.
Recrystallization A technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.[13]Effective for obtaining highly pure, crystalline materials, especially for final product purification.
Sublimation A purification method for volatile solids where the solid is heated under vacuum, transitioning directly to a gas phase, and then condensed back to a solid on a cold surface.Often used as a final purification step for organic electronic materials to achieve "electronic-grade" purity.

Characterization Methods:

A suite of analytical techniques is necessary to confirm the identity, purity, and relevant properties of the synthesized materials.

TechniqueInformation ObtainedRelevance to Organic Electronics
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the molecular structure and purity of the compound.Confirms successful synthesis and the absence of starting materials or major impurities.
Mass Spectrometry (MS) Determines the molecular weight of the compound.Confirms the molecular formula of the synthesized material.
UV-Vis Spectroscopy Measures the electronic absorption properties of the material.Provides information about the HOMO-LUMO gap and the π-conjugation length.
Photoluminescence (PL) Spectroscopy Measures the light-emitting properties of the material.Essential for characterizing emissive materials for OLEDs.
Cyclic Voltammetry (CV) Determines the electrochemical properties (HOMO and LUMO energy levels).Crucial for designing device architectures with appropriate energy level alignment for efficient charge injection and transport.
Thermal Analysis (TGA, DSC) Measures the thermal stability and phase transition temperatures.Important for ensuring the material can withstand the fabrication processes and operating temperatures of devices.

Application in Organic Electronic Devices

The functionalized derivatives of this compound can be incorporated into various layers of an OLED device to enhance its performance.

OLED_Structure anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) (e.g., Triarylamine-functionalized biphenyl) hil->htl eml Emissive Layer (EML) (e.g., Carbazole-functionalized biphenyl as host) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode

Caption: Typical multilayer OLED device structure.

  • Hole Transport Layers (HTLs): Materials with triarylamine or carbazole moieties, synthesized via Buchwald-Hartwig amination, are excellent candidates for HTLs due to their high hole mobility and suitable HOMO energy levels.[14][15][16]

  • Emissive Layers (EMLs): Functionalized biphenyls can serve as host materials for phosphorescent emitters, particularly in blue OLEDs, where a high triplet energy is required to prevent energy back-transfer from the dopant.[17] They can also be designed as fluorescent emitters themselves through the introduction of suitable chromophores via Suzuki coupling.

  • Electron Transport Layers (ETLs): By coupling this compound with electron-deficient moieties (e.g., pyridine, oxadiazole), materials with electron-transporting properties can be synthesized.[2][18][19]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced materials for organic electronics. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, a vast library of functionalized biphenyl derivatives can be accessed. The ability to precisely tune the electronic and photophysical properties of these materials through rational molecular design is key to advancing the performance of organic electronic devices. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important intermediate in their pursuit of next-generation organic electronics.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl from Biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the step-by-step synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a detailed methodology but also the scientific rationale behind each step. This document emphasizes experimental reproducibility, safety, and the achievement of high purity in the final product. The synthesis involves a two-step process starting from biphenyl: a Friedel-Crafts acylation to introduce the ethyl group (via an acetyl intermediate), followed by a regioselective bromination.

Introduction

Substituted biphenyls are a class of organic compounds with significant applications in medicinal chemistry, liquid crystal technology, and polymer science. The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. Its utility stems from the presence of two distinct functional groups on the biphenyl scaffold: the ethyl group, which can modulate lipophilicity and steric interactions, and the bromo group, which is amenable to a wide range of cross-coupling reactions, such as the Suzuki and Heck reactions.

This guide provides a reliable and well-documented protocol for the synthesis of this compound from commercially available biphenyl. The chosen synthetic route is designed for efficiency and scalability, with a focus on achieving a high yield of the desired product.

Synthetic Strategy

The synthesis of this compound from biphenyl is achieved through a two-step synthetic sequence. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Electrophilic Bromination biphenyl Biphenyl acetylbiphenyl 4-Acetylbiphenyl biphenyl->acetylbiphenyl Acetyl Chloride, AlCl3 in Dichloromethane ethylbiphenyl 4-Ethylbiphenyl acetylbiphenyl->ethylbiphenyl Zn(Hg), HCl final_product This compound ethylbiphenyl->final_product N-Bromosuccinimide, Acetic Acid

Figure 1: Overall synthetic workflow for the preparation of this compound from biphenyl.

The synthesis commences with a Friedel-Crafts acylation of biphenyl to introduce an acetyl group, followed by a Clemmensen reduction to yield 4-ethylbiphenyl. The final step is the regioselective bromination of 4-ethylbiphenyl to afford the target compound. This sequence is chosen to ensure the desired regiochemistry of the final product.

Experimental Protocols

Step 1: Synthesis of 4-Acetylbiphenyl

The first step involves the Friedel-Crafts acylation of biphenyl. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent, acetyl chloride. The reaction is highly regioselective, with the acetyl group predominantly adding to the para position of the biphenyl ring due to steric hindrance at the ortho positions.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
Biphenyl15.4 g154.210.1 mol
Anhydrous Aluminum Chloride14.7 g133.340.11 mol
Acetyl Chloride7.85 g (7.1 mL)78.500.1 mol
Dichloromethane (DCM)200 mL--
Hydrochloric Acid (2M)100 mL--
Saturated Sodium Bicarbonate50 mL--
Brine50 mL--
Anhydrous Magnesium SulfateAs needed--

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add biphenyl (15.4 g, 0.1 mol) and dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) in portions to the stirred suspension.

  • In the dropping funnel, prepare a solution of acetyl chloride (7.1 mL, 0.1 mol) in dichloromethane (50 mL).

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 2M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 4-acetylbiphenyl as a white solid.

Step 2: Synthesis of 4-Ethylbiphenyl

The second step is the reduction of the ketone functionality of 4-acetylbiphenyl to an ethyl group. The Clemmensen reduction is a classic and effective method for this transformation, utilizing amalgamated zinc and hydrochloric acid.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
4-Acetylbiphenyl9.8 g196.240.05 mol
Zinc Dust13 g65.380.2 mol
Mercuric Chloride1.3 g271.524.8 mmol
Concentrated Hydrochloric Acid20 mL--
Water10 mL--
Toluene100 mL--
Saturated Sodium BicarbonateAs needed--
Brine50 mL--
Anhydrous Magnesium SulfateAs needed--

Protocol:

  • Prepare the zinc amalgam by stirring zinc dust (13 g) with a solution of mercuric chloride (1.3 g) in water (10 mL) and concentrated hydrochloric acid (0.5 mL) for 5 minutes in a 250 mL round-bottom flask.

  • Decant the aqueous solution and add water (10 mL), concentrated hydrochloric acid (20 mL), toluene (50 mL), and 4-acetylbiphenyl (9.8 g, 0.05 mol) to the amalgamated zinc.

  • Heat the mixture to reflux with vigorous stirring for 24 hours. Add concentrated hydrochloric acid (5 mL) every 6 hours to maintain the acidity of the medium.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-ethylbiphenyl can be purified by column chromatography on silica gel using hexane as the eluent.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of 4-ethylbiphenyl. The ethyl group is an ortho-, para-directing group. To achieve selective bromination at the para position of the unsubstituted ring, N-bromosuccinimide (NBS) in a suitable solvent is an effective and mild brominating agent. The reaction is typically carried out in a polar solvent like acetic acid.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
4-Ethylbiphenyl9.1 g182.260.05 mol
N-Bromosuccinimide (NBS)9.8 g177.980.055 mol
Acetic Acid100 mL--
Sodium Thiosulfate (10%)50 mL--
Saturated Sodium BicarbonateAs needed--
Brine50 mL--
Anhydrous Magnesium SulfateAs needed--
Dichloromethane (DCM)100 mL--

Protocol:

  • In a 250 mL round-bottom flask protected from light, dissolve 4-ethylbiphenyl (9.1 g, 0.05 mol) in acetic acid (100 mL).

  • Add N-bromosuccinimide (9.8 g, 0.055 mol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 200 mL of ice-water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 10% sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution until neutral, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 4-Acetylbiphenyl:

    • Appearance: White crystalline solid.

    • Melting Point: 120-122 °C.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.03 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 7.63 (d, J=7.6 Hz, 2H), 7.47 (t, J=7.6 Hz, 2H), 7.40 (t, J=7.2 Hz, 1H), 2.65 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 197.8, 145.8, 139.9, 135.9, 128.9, 128.8, 128.2, 127.2, 26.7.

  • 4-Ethylbiphenyl:

    • Appearance: White solid.

    • Melting Point: 34-36 °C.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J=8.0 Hz, 2H), 7.52 (d, J=8.0 Hz, 2H), 7.43 (t, J=7.6 Hz, 2H), 7.33 (t, J=7.2 Hz, 1H), 2.70 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 143.2, 141.1, 138.4, 128.8, 128.7, 127.0, 126.9, 28.6, 15.6.

  • This compound:

    • Appearance: White to off-white solid.

    • Melting Point: 108-110 °C.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.53 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 7.23 (d, J=8.4 Hz, 2H), 2.68 (q, J=7.6 Hz, 2H), 1.26 (t, J=7.6 Hz, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 143.9, 139.9, 138.5, 131.9, 128.8, 128.6, 128.4, 121.3, 28.6, 15.5.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Acetyl chloride is a corrosive and lachrymatory liquid. Handle with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

Application of 4-Bromo-4'-ethyl-1,1'-biphenyl in the Synthesis of Hole Transport Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Ethylbiphenyl Moiety in Hole Transport Materials

In the landscape of advanced electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the design and synthesis of efficient hole transport materials (HTMs) remain a cornerstone of innovation. The molecular architecture of an HTM dictates its fundamental electronic and physical properties, such as the highest occupied molecular orbital (HOMO) energy level, hole mobility, and morphological stability. The biphenyl core is a privileged scaffold in this domain, offering a rigid and planar structure that facilitates intermolecular π-π stacking and efficient charge transport.

The introduction of an ethyl group at the 4'-position of the biphenyl unit, as seen in 4-Bromo-4'-ethyl-1,1'-biphenyl, offers a subtle yet impactful modification. This alkyl substituent enhances the solubility of the resulting HTM in common organic solvents, a critical factor for solution-based fabrication processes. Furthermore, the ethyl group can influence the material's morphology in the solid state, potentially disrupting excessive crystallization and promoting the formation of stable amorphous films, which are beneficial for device longevity and performance. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing the charge-transporting moieties, typically triarylamines, via robust cross-coupling methodologies.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a representative triarylamine-based HTM. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, field-proven experimental protocol, and discuss the expected properties of the resulting material.

Synthetic Strategy: The Buchwald-Hartwig Amination Pathway

The carbon-nitrogen (C-N) bond formation is the linchpin in the synthesis of triarylamine-based HTMs. Among the modern synthetic arsenal, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a highly efficient and versatile method for constructing these bonds.[1][2] This reaction is favored for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods like the Ullmann condensation.[2]

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps include the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, followed by the coordination of the amine (e.g., diphenylamine). A base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired triarylamine product and regenerates the Pd(0) catalyst.[3]

The choice of ligand for the palladium catalyst is critical to the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), are often employed to promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction rates.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(L)n-Br Pd(0)Ln->Oxidative Addition Complex + Ar-Br (this compound) Amine Coordination [Ar-Pd(II)(L)n(HNR'2)]+Br- Oxidative Addition Complex->Amine Coordination + HNR'2 (Diphenylamine) Palladium-Amido Complex Ar-Pd(II)(L)n-NR'2 Amine Coordination->Palladium-Amido Complex + Base - H-Base+Br- Palladium-Amido Complex->Pd(0)Ln Product Ar-NR'2 Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)Ln

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of N,N-diphenyl-4'-ethyl-[1,1'-biphenyl]-4-amine

This protocol outlines a representative procedure for the synthesis of a model HTM, N,N-diphenyl-4'-ethyl-[1,1'-biphenyl]-4-amine, using this compound as the starting material.

Materials:

  • This compound (1.0 equiv)

  • Diphenylamine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 261 mg), diphenylamine (1.2 mmol, 203 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N,N-diphenyl-4'-ethyl-[1,1'-biphenyl]-4-amine.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Purification Process Reactant1 This compound Solvent Anhydrous Toluene Reactant1->Solvent Reactant2 Diphenylamine Reactant2->Solvent Catalyst Pd(OAc)2 / XPhos Catalyst->Solvent Base NaOtBu Base->Solvent Temperature 100 °C Solvent->Temperature Atmosphere Inert (Ar/N2) Temperature->Atmosphere Workup Aqueous Workup Atmosphere->Workup Reaction Purification Column Chromatography Workup->Purification Product N,N-diphenyl-4'-ethyl- [1,1'-biphenyl]-4-amine (HTM) Purification->Product

Caption: Experimental workflow for HTM synthesis.

Expected Properties and Performance of the Resulting Hole Transport Material

The synthesized N,N-diphenyl-4'-ethyl-[1,1'-biphenyl]-4-amine is expected to exhibit properties that make it a promising candidate for a hole transport material in optoelectronic devices.

PropertyExpected Value/CharacteristicRationale
HOMO Energy Level -5.1 to -5.4 eVThe triarylamine moiety is known to result in HOMO levels in this range, which is well-aligned for efficient hole injection from typical perovskite absorbers.
Hole Mobility 10⁻⁴ to 10⁻³ cm²/V·sThe biphenyl core and triarylamine structure facilitate intermolecular charge transport. The ethyl group can influence packing and mobility.
Glass Transition Temp. (Tg) > 100 °CThe rigid biphenyl core contributes to a high Tg, ensuring morphological stability of the thin film at elevated operating temperatures.
Solubility Good in common organic solventsThe ethyl group enhances solubility, facilitating solution-based device fabrication.

Performance in Perovskite Solar Cells:

When incorporated as the HTM layer in a perovskite solar cell, N,N-diphenyl-4'-ethyl-[1,1'-biphenyl]-4-amine is anticipated to contribute to high power conversion efficiencies (PCEs). The well-matched HOMO level should facilitate efficient hole extraction from the perovskite layer, while its good hole mobility will ensure effective transport of holes to the electrode. The morphologically stable amorphous film formed by this HTM can also lead to improved device stability and reduced hysteresis in the current-voltage characteristics.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance hole transport materials. Its strategic design, combining the rigid biphenyl core with a solubilizing ethyl group and a reactive bromine handle, allows for the straightforward synthesis of advanced HTMs via robust and reliable methods like the Buchwald-Hartwig amination. The resulting materials are expected to possess the requisite electronic and physical properties for application in next-generation optoelectronic devices, contributing to higher efficiencies and improved operational stability. The detailed protocol provided herein serves as a practical guide for researchers and scientists in the field to explore the potential of this promising precursor.

References

Protocol for the Purification of 4-Bromo-4'-ethyl-1,1'-biphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromo-4'-ethyl-1,1'-biphenyl, a key intermediate in the synthesis of liquid crystals and OLED materials.[1][2] The method described herein is recrystallization, a fundamental and highly effective technique for purifying solid organic compounds.[3][4] This document elucidates the scientific principles behind solvent selection and each procedural step, offering field-proven insights to ensure high purity and recovery. It is intended for researchers, chemists, and process development professionals in the fields of materials science and drug development.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[5] The core principle is that most organic solids are significantly more soluble in a hot solvent than in the same solvent at a lower temperature.[4][6] The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution.[7]

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a pure form.[6]

  • The soluble impurities are retained in the cold solvent (the mother liquor).[7]

  • Finally, the pure crystals are isolated from the mother liquor by filtration.[5]

The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules (impurities), resulting in a significant increase in the purity of the final product.[7]

Physicochemical Properties & Solvent Selection Rationale

Choosing an appropriate solvent is the most critical step in recrystallization.[3] The ideal solvent will exhibit high solubility for this compound at high temperatures and very low solubility at room or ice-bath temperatures.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃Br[8][9]
Molecular Weight 261.16 g/mol [2][9]
Appearance White to off-white solid[9]
Boiling Point 334.9 ± 21.0 °C (Predicted)[9]
Density 1.281 ± 0.06 g/cm³ (Predicted)[9]

Solvent Selection Rationale:

This compound is a relatively non-polar molecule due to its biphenyl hydrocarbon backbone. The ethyl group is non-polar, while the bromine atom introduces a degree of polarity. Based on the "like dissolves like" principle, solvents of low to moderate polarity are expected to be effective. For similar biphenyl compounds, solvent systems like ethanol/water or benzene/petroleum ether have been shown to be effective.[10]

For this protocol, 95% Ethanol is selected as the primary recrystallization solvent.

  • Efficacy: Ethanol's moderate polarity is well-suited to dissolve the target compound when hot.

  • Solubility Gradient: The solubility of many organic compounds in ethanol drops sharply upon cooling, promoting good crystal recovery. The addition of a small amount of water (as in 95% ethanol) can further decrease the solubility in the cold, enhancing the yield.

  • Safety: Ethanol is significantly less toxic and flammable than alternatives like benzene.

  • Volatility: It has a boiling point of ~78 °C, making it easy to remove from the final product under vacuum.

Apparatus and Reagents

ApparatusReagents
Erlenmeyer Flasks (2-3, appropriate size)Crude this compound
Hot Plate with Magnetic Stirring95% Ethanol (Reagent Grade)
Magnetic Stir Bar / Boiling ChipsActivated Carbon (optional, for colored impurities)
Stemless FunnelCelite® (Filter Aid, optional)
Fluted Filter PaperDistilled Water (for ice bath)
Büchner Funnel and Filter Flask
Vacuum Source (e.g., water aspirator)
Watch Glass
Spatula
Ice Bath
Drying Oven or Vacuum Desiccator

Detailed Step-by-Step Protocol

Step 1: Dissolution of the Crude Solid
  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask containing a magnetic stir bar or a few boiling chips.

  • In a separate flask, heat a volume of 95% ethanol on the hot plate to a gentle boil.

  • Add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring or swirling.[6] Keep the flask on the hot plate to maintain the temperature.

  • Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[7][11] An excess of solvent will reduce the final yield.[12]

Step 2: Decolorization and Hot Gravity Filtration (Optional)

This step is only necessary if the solution is colored or contains visible particulate matter.

  • If the solution is colored, remove the flask from the heat and allow it to cool slightly below the boiling point.

  • Add a very small amount (a spatula tip) of activated carbon to adsorb the colored impurities.[6] Swirl the flask for a few minutes. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Set up a hot gravity filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Heat the receiving flask on the hot plate to ensure the solvent vapors keep the funnel warm, preventing premature crystallization.

  • Pour the hot solution through the fluted filter paper quickly to remove the activated carbon and any other insoluble impurities.

Step 3: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature on the benchtop.[11] Slow cooling is essential for the formation of large, pure crystals. Do not agitate the flask during this period.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the recovery of the crystals.[12]

Step 4: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold 95% ethanol.

  • Connect the filter flask to a vacuum source and turn it on.

  • Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the collected crystals with a minimal amount of ice-cold 95% ethanol to rinse away any remaining mother liquor containing impurities.[7] Use just enough to cover the crystals, then allow the vacuum to pull the solvent through completely.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 5: Drying the Purified Product
  • Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.

  • Break up the crystals slightly to facilitate drying.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the compound's melting point) or in a vacuum desiccator at room temperature for a more gentle process.

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid in Flask add_solvent Add Minimum Hot 95% Ethanol crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filt Hot Gravity Filtration (Optional: if impurities present) dissolved->hot_filt clear_sol Clear, Hot Filtrate hot_filt->clear_sol cool_rt Slow Cooling to Room Temperature clear_sol->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_slurry Crystal Slurry ice_bath->crystals_slurry vac_filt Vacuum Filtration crystals_slurry->vac_filt wash Wash with Ice-Cold 95% Ethanol vac_filt->wash dry Dry Crystals to Constant Weight wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound.

Purity Assessment

The most straightforward method to assess the purity of the recrystallized product is by melting point determination. A pure compound will have a sharp, narrow melting point range (typically < 1-2 °C). Impurities tend to depress and broaden the melting point range.

Table 2: Example Purity Assessment via Melting Point

SampleObserved Melting Point RangeInterpretation
Crude Solid 155-161 °CBroad range indicates the presence of impurities.
Recrystallized Product 164-165 °CSharp, narrow range indicates high purity.
(Note: Melting points are hypothetical for illustrative purposes, as a literature value was not found in the initial search. The key indicator is the narrowing of the range after recrystallization.)

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used; solution is not saturated.Boil off a portion of the solvent to concentrate the solution and attempt to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; the solute is coming out of solution as a liquid.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., a few drops of water) and allow it to cool again.
Very low recovery of purified product. Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Ensure minimum solvent is used. Ensure washing solvent is thoroughly chilled. Ensure the funnel and receiving flask are pre-heated for hot filtration.
Crystals form in the funnel during hot filtration. The apparatus cooled too much, causing the solute to crystallize prematurely.Add a small amount of hot solvent to the funnel to redissolve the crystals and wash them through into the filtrate. In the future, ensure the receiving flask is kept hot on a steam bath or hot plate.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Ethanol is flammable. Keep it away from open flames and spark sources. Use a heating mantle or hot plate for heating.

  • Avoid inhaling vapors or allowing chemicals to contact skin.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

References

The Strategic Utility of 4-Bromo-4'-ethyl-1,1'-biphenyl in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, planar geometry and lipophilic nature allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Among the vast array of biphenyl-containing pharmaceuticals, non-steroidal anti-inflammatory drugs (NSAIDs) represent a prominent class where this structural motif is frequently employed. 4-Bromo-4'-ethyl-1,1'-biphenyl has emerged as a particularly valuable starting material for the synthesis of these and other pharmaceutical intermediates due to the versatile reactivity of its bromine substituent, which readily participates in carbon-carbon bond-forming reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound, with a focus on the synthesis of key pharmaceutical precursors via the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized in the table below.[1]

PropertyValue
Chemical Formula C₁₄H₁₃Br
Molecular Weight 261.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 110-114 °C
Boiling Point 345.6 °C at 760 mmHg
CAS Number 58743-79-6

Core Application: Synthesis of 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

A primary application of this compound is in the synthesis of 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid. This intermediate is a direct precursor to a variety of bioactive molecules, including analogues of the NSAID Fenbufen.[2][3] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, is the most efficient and widely employed method for this transformation.[4][5]

The causality behind this strategic choice lies in the high functional group tolerance and the mild reaction conditions of the Suzuki-Miyaura coupling. The bromine atom on the biphenyl core of the starting material serves as a reactive handle for the palladium-catalyzed cycle, while the ethyl group remains inert, allowing for its incorporation into the final product. The choice of a boronic acid partner, in this case, 4-carboxyphenylboronic acid, directly installs the carboxylic acid functionality, a common feature in many NSAIDs responsible for their biological activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: - this compound - 4-Carboxyphenylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heat Heat to Reflux (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction with Organic Solvent cool->extract purify Purification (e.g., Recrystallization or Chromatography) extract->purify product 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid purify->product

Caption: Experimental workflow for the synthesis of 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid.

Detailed Protocol:

This protocol is a representative procedure and may require optimization based on the specific laboratory setup and reagent purity.

Materials:

  • This compound (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that underpins its reliability in organic synthesis.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ Base pd_aryl_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl bromide (in this case, this compound) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid (the 4-carboxyphenyl group) is transferred to the palladium center, facilitated by the base. The final step is reductive elimination, where the two aryl groups are coupled to form the desired biphenyl product, and the Pd(0) catalyst is regenerated to continue the cycle.

Conclusion and Future Perspectives

This compound is a highly effective and versatile starting material for the synthesis of pharmaceutical intermediates, particularly those featuring a biphenyl core structure. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules with high yields and functional group tolerance. The detailed protocol provided herein for the synthesis of 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid serves as a practical guide for researchers in the field. The continued exploration of novel palladium catalysts and reaction conditions will further enhance the utility of this valuable building block in the ongoing quest for new and improved therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions involving 4-Bromo-4'-ethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and reproducible results in your syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the first things I should check?

A1: Low yield in a Suzuki coupling can stem from several factors. A systematic check of your reagents and reaction conditions is the most effective approach to identify the root cause.[1]

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, and phosphine ligands are highly sensitive to oxygen.[2] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and employing proper techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas.[3][4]

  • Reagent Quality:

    • Palladium Catalyst and Ligand: Verify the integrity of your palladium source and phosphine ligand.[2] Phosphine ligands are prone to oxidation, and Pd(II) precatalysts can degrade. Using fresh or properly stored reagents is crucial.

    • Boronic Acid/Ester: The stability of your boronic acid partner is a frequent point of failure.[5] Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines) upon storage.[6][7] Consider using a more stable boronate ester, such as a pinacol ester, if you suspect degradation of the boronic acid.[7][8]

    • Solvent and Base: Use anhydrous, high-purity solvents and bases. Oxygen dissolved in the solvent can deactivate the catalyst.[2]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?

A2: The formation of a biaryl product from the coupling of two boronic acid molecules is a known side reaction, often driven by the presence of oxygen.[2][9][10][11]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. The presence of O₂ can facilitate the oxidative homocoupling of the boronic acid mediated by palladium.[2][9][10] Ensure all solvents are thoroughly degassed.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous.[4] Pd(II) precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), can sometimes promote homocoupling before being reduced to the active Pd(0) species.[12][13]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway by stabilizing the palladium center.[4][14]

Q3: My starting material, this compound, is largely unreacted. How can I improve the conversion?

A3: Incomplete conversion often points to issues with the catalyst system or reaction conditions, particularly the oxidative addition step, which can be challenging for some aryl bromides.

Optimization Strategies:

  • Catalyst and Ligand Choice: For a sterically demanding substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may not be optimal.[5] Consider using more advanced catalyst systems known for their high activity with sterically hindered substrates.[15][16][17][18][19]

    • Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands developed by Buchwald, such as SPhos and XPhos, are highly effective for coupling challenging aryl halides.[5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form stable and highly active palladium complexes, often outperforming phosphine ligands for difficult couplings.[14][16]

  • Base Selection: The base plays a critical role in the transmetalation step.[5] For challenging couplings, stronger bases may be necessary.

    • Potassium Phosphate (K₃PO₄): A strong and commonly used base that is often effective.[5]

    • Cesium Carbonate (Cs₂CO₃): Can provide excellent results, although it is a more expensive option.[5]

  • Temperature and Reaction Time: Increasing the reaction temperature can improve the rate of oxidative addition.[20] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid decomposition at prolonged high temperatures.

Q4: I am seeing a byproduct that appears to be 4-ethyl-1,1'-biphenyl (dehalogenation product). What causes this and how can it be minimized?

A4: Dehalogenation is the replacement of the bromine atom with a hydrogen atom, consuming your starting material.[21]

Causes and Mitigation of Dehalogenation:

  • Hydride Source: The hydride can originate from various sources in the reaction mixture, such as amine bases or alcoholic solvents.[9]

  • Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[21]

  • Choice of Base and Solvent: The selection of base and solvent can influence the dehalogenation pathway.[21] If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or THF.

Frequently Asked Questions (FAQs)

Q5: What is the role of the base in the Suzuki coupling reaction?

A5: The base is essential for the activation of the organoboron species, making it competent for transmetalation to the palladium center.[22] It is believed to form a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[23]

Q6: Why is water often added to Suzuki coupling reactions?

A6: The addition of a small amount of water to the organic solvent can be beneficial for several reasons.[9][24] It can help dissolve the inorganic base, thereby increasing its effectiveness.[24] However, excess water should be avoided as it can lead to protodeboronation of the boronic acid.[5][6][24]

Q7: How do I choose the appropriate solvent for my reaction?

A7: The solvent must be capable of dissolving the reactants to a reasonable extent.[24] Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often in a mixture with water.[9][24] The choice can depend on the specific substrates and base used. For instance, a dioxane/water mixture is a robust system for many applications.[24]

Experimental Protocols and Data

General Procedure for Optimizing Suzuki Coupling with this compound

This protocol provides a starting point for optimization. The catalyst, ligand, base, and solvent may need to be screened to find the optimal conditions for your specific boronic acid partner.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[5]

  • Add the palladium precatalyst and the ligand.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the complete removal of oxygen.[5]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening
ComponentRecommendation 1Recommendation 2Recommendation 3
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)-
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (3 equiv.)
Solvent Dioxane/H₂O (10:1)Toluene/EtOH/H₂O (4:1:1)THF/H₂O (4:1)[1]
Temperature 100 °C90 °C80 °C

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[22]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Check Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Quality Check_Inert->Check_Reagents If OK Optimize_Catalyst Optimize Catalyst System (Ligand) Check_Reagents->Optimize_Catalyst If OK Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base If still low Optimize_Temp Optimize Temp. & Time Optimize_Base->Optimize_Temp If still low Success High Yield Optimize_Temp->Success Improved Failure Persistent Low Yield Optimize_Temp->Failure No Improvement

References

troubleshooting guide for low yield in 4-Bromo-4'-ethyl-1,1'-biphenyl reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 4-Bromo-4'-ethyl-1,1'-biphenyl Synthesis >

This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary focus, as it is a cornerstone method for constructing the pivotal C-C bond in this biphenyl system.[1][2] This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) - Quick Diagnostics

Q1: My reaction has stalled; TLC/LC-MS analysis shows significant amounts of unreacted aryl halide starting material. What is the likely cause?

A: Incomplete consumption of the aryl halide, in this case, 1-bromo-4-ethylbenzene or a suitable bromo-biphenyl precursor, typically points to issues with the palladium catalyst's activity. The first and often rate-limiting step in the Suzuki coupling is the oxidative addition of the aryl halide to the Pd(0) species.[3][4] If this step is inefficient, the catalytic cycle cannot proceed effectively.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species or decomposition into palladium black, especially in the presence of oxygen.[5] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Proper degassing of solvents and reagents is critical.[5][6]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[7] For an electron-neutral substrate like 1-bromo-4-ethylbenzene, standard phosphine ligands like PPh₃ might be sufficient, but if the reaction is sluggish, switching to more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can significantly accelerate the oxidative addition step.[5][8]

  • Low Temperature: While many Suzuki reactions are robust, the activation energy for oxidative addition can be significant. If you are running the reaction at a low temperature, a modest increase (e.g., from 80°C to 100°C) can dramatically improve the reaction rate.[1]

Q2: My aryl halide is consumed, but the yield of the desired this compound is low, and I'm observing significant byproducts. What are these side products and how can I prevent them?

A: When the starting materials are consumed but the target product yield is low, competitive side reactions are the primary culprits. In Suzuki couplings, the most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond of the boronic acid (or ester) and its replacement with a hydrogen atom from a proton source (like water).[5] This side reaction consumes your boronic acid partner, leading to a lower yield of the cross-coupled product. To mitigate this, ensure your base is not excessively strong or used in large excess, and consider using anhydrous solvents if the problem persists.[5]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct (in this case, 4,4'-diethyl-1,1'-biphenyl).[5][9] Homocoupling is often promoted by the presence of oxygen and can become competitive if the cross-coupling reaction is slow. Rigorous degassing and the use of an efficient catalyst system can minimize homocoupling.[6]

Q3: The reaction mixture turned black, and I've obtained a poor yield. What does this indicate?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into "palladium black."[5][7] This inactive, elemental form of palladium has very low catalytic activity. This is often caused by:

  • High Temperatures: Excessive heat can cause the catalyst to decompose.

  • Inadequate Ligand Protection: The ligand plays a crucial role in stabilizing the palladium nanoparticles and preventing their aggregation.[7] If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, catalyst decomposition is more likely.

  • Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) catalyst.

To prevent this, ensure you are using an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) and maintain strict anaerobic conditions.

In-Depth Troubleshooting Workflow

Low yield is a symptom that can arise from multiple root causes related to reagents, reaction conditions, or the catalyst system. The following workflow provides a logical path to diagnose and resolve the issue.

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem Diagnosis and Solution Table

Observation Probable Cause(s) Recommended Solution(s)
Significant unreacted aryl halide Inactive catalyst; inefficient oxidative addition.Switch to a more active ligand (e.g., SPhos, XPhos). Ensure rigorous exclusion of oxygen. Increase reaction temperature by 10-20°C.[3][5]
Significant unreacted boronic acid Inefficient transmetalation step.Ensure the base is sufficiently strong and soluble (e.g., K₃PO₄, Cs₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[10][11][12]
Formation of homocoupled byproduct (e.g., 4,4'-diethyl-1,1'-biphenyl) Reaction is too slow; oxygen is present.Improve degassing technique (freeze-pump-thaw cycles are effective).[13] Increase catalyst loading slightly or use a more active catalyst system to accelerate the desired cross-coupling.
Formation of protodeboronated byproduct (e.g., ethylbenzene) Boronic acid instability.Use a milder base (e.g., K₂CO₃). Use anhydrous solvents. Consider converting the boronic acid to a more stable pinacol ester derivative.[5]
Reaction mixture turns black Palladium catalyst decomposition.Check ligand-to-metal ratio (should be ≥2:1). Avoid excessive temperatures. Ensure a strictly inert atmosphere.[5][7]
Reaction is clean but conversion is low Suboptimal conditions or insufficient reaction time.Increase temperature. Screen different solvents; polar aprotic solvents like DMF or dioxane, often with water as a co-solvent, are effective.[14][15] Extend reaction time and monitor by TLC/LC-MS.

Optimized Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Reagents:

  • 1-Bromo-4-ethylbenzene (1.0 equiv.)

  • 4-Bromophenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (tricyclohexylphosphine) (0.04 equiv., 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-4-ethylbenzene, 4-bromophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for at least 30 minutes.[5] Add the solvent mixture to the reaction flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[5]

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

Technical Support Center: The Critical Impact of Impurities in 4-Bromo-4'-ethyl-1,1'-biphenyl on Device Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-4'-ethyl-1,1'-biphenyl. This guide is designed to provide in-depth technical assistance and troubleshooting advice for challenges related to material purity and its profound impact on the performance of electronic and optoelectronic devices. As a pivotal intermediate in the synthesis of advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals, the purity of this compound is not just a matter of specification but a cornerstone of device reliability and efficiency.[1][2]

This resource offers a structured question-and-answer format to directly address common issues encountered during your experimental work, grounded in scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for my research?

A1: this compound is a biphenyl derivative featuring a bromine atom and an ethyl group at the 4 and 4' positions, respectively. Its molecular structure provides a rigid and thermally stable core, while the reactive bromine atom serves as a versatile anchor for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira couplings.[1] This reactivity is crucial for the synthesis of complex π-conjugated molecules that form the basis of hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs) in modern OLED devices.[1] The ethyl group can also influence the solubility and liquid crystalline properties of the final materials.[1][2]

Q2: What are the most common impurities I should be aware of in commercially available this compound?

A2: The impurity profile of this compound is heavily dependent on its synthetic route, which is most commonly a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. Key impurities to be aware of include:

  • Homocoupled Byproducts: These are molecules formed from the coupling of two identical starting materials. In the context of this compound synthesis, you may find traces of 4,4'-diethyl-1,1'-biphenyl or 4,4'-dibromo-1,1'-biphenyl.

  • Unreacted Starting Materials: Residual amounts of the initial reactants, such as 4-bromophenylboronic acid or 1-bromo-4-ethylbenzene, may be present.

  • Dehalogenated Byproducts: The bromine atom can be replaced by a hydrogen atom during the synthesis, leading to the formation of 4-ethyl-1,1'-biphenyl.

  • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and its associated phosphine ligands (or their oxidized forms) are common metallic and organic impurities.

  • Solvent Residues: Solvents used in the synthesis and purification steps can be retained in the final product.

Q3: How do these impurities affect the performance of my OLED devices?

A3: Even trace amounts of impurities can have a devastating impact on OLED performance. They can act as:

  • Charge Traps: Impurities can introduce energy levels within the bandgap of the organic semiconductor, trapping electrons and holes and hindering their transport. This leads to a decrease in charge carrier mobility and an increase in the device's operating voltage.

  • Exciton Quenchers: In OLEDs, light is generated from the radiative decay of excitons. Impurities can provide non-radiative decay pathways, "quenching" the excitons and reducing the device's light-emitting efficiency (quantum yield) and overall brightness.

  • Degradation Accelerants: Certain impurities, particularly residual metals and some organic byproducts, can catalyze the chemical degradation of the organic materials within the OLED, leading to a significantly shorter operational lifetime.

The following diagram illustrates how impurities can disrupt the function of an OLED device:

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Combine_Fractions Combine Pure Fractions TLC_Analysis_1->Combine_Fractions Solvent_Evaporation_1 Solvent Evaporation Combine_Fractions->Solvent_Evaporation_1 Partially_Purified Partially Purified Product Solvent_Evaporation_1->Partially_Purified Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Purified->Recrystallization Slow_Cooling Slow Cooling & Ice Bath Recrystallization->Slow_Cooling Vacuum_Filtration Vacuum Filtration Slow_Cooling->Vacuum_Filtration Drying Drying Under Vacuum Vacuum_Filtration->Drying Pure_Product High-Purity this compound Drying->Pure_Product

References

Technical Support Center: Reaction Condition Optimization for the Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route. The synthesis of this biphenyl derivative, a valuable building block in pharmaceuticals and material science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This guide will focus on optimizing this powerful C-C bond-forming reaction.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis of this compound via Suzuki coupling.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can contribute to low yields in a Suzuki coupling reaction.[2][3] Here’s a breakdown of potential causes and their solutions:

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical. For the coupling of an aryl bromide like 1,4-dibromobenzene with an arylboronic acid, a catalyst system that promotes efficient oxidative addition and reductive elimination is necessary.[4]

    • Solution: While Pd(PPh₃)₄ is a common catalyst, consider using a more active system. A combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) can significantly improve yields, especially for less reactive aryl bromides.[5]

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step, activating the boronic acid.[5][6] An inappropriate base can lead to incomplete reaction or side reactions.

    • Solution: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[7] Stronger bases like potassium tert-butoxide (KOtBu) can sometimes promote side reactions, while weaker bases like sodium bicarbonate (NaHCO₃) may not be sufficient to drive the reaction to completion.[3][8]

  • Solvent and Temperature Issues: The reaction solvent must solubilize the reactants and facilitate the catalytic cycle. The reaction temperature influences the reaction rate and the stability of the catalyst and reactants.

    • Solution: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[6][9] Common solvent systems include toluene/water, dioxane/water, or THF/water. The aqueous phase is essential for dissolving the inorganic base. The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition. A typical range is 80-110 °C.[3][10]

  • Poor Quality or Decomposed Reagents: The purity of your starting materials, particularly the 4-ethylphenylboronic acid, is paramount. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under acidic conditions or upon prolonged storage.[4][9]

    • Solution: Always use high-purity starting materials.[1] Check the purity of your 4-ethylphenylboronic acid by NMR or melting point before use. If protodeboronation is suspected, consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[4]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[4]

    • Solution: It is crucial to thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

Question: I am observing significant amounts of homocoupling products (biphenyl and 4,4'-diethylbiphenyl). How can I minimize these side reactions?

Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of dimers of the starting materials.

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[4] Here are strategies to minimize this side reaction:

  • Rigorous Degassing: As mentioned above, removing dissolved oxygen is critical to prevent the oxidation of the Pd(0) catalyst to Pd(II), which can catalyze the homocoupling of the boronic acid.[4]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to using a Pd(II) salt that needs to be reduced in situ.[4]

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to ensure that the aryl halide is fully consumed, but a large excess should be avoided as it can increase the likelihood of homocoupling.

  • Ligand Choice: Certain ligands can suppress homocoupling by stabilizing the Pd(0) species and promoting the desired cross-coupling pathway. Experimenting with different phosphine ligands can be beneficial.

Question: My reaction stalls before completion, even after extended reaction times. What could be the issue?

A stalled reaction indicates a problem with the catalytic cycle or the stability of the reactants.

Answer:

If your reaction is not proceeding to completion, consider the following:

  • Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at high temperatures.

    • Solution: If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst to the reaction mixture. However, it is often better to optimize the initial conditions to prevent deactivation. Using a more robust ligand can help to stabilize the catalyst.

  • Incomplete Dissolution of the Base: If the inorganic base is not sufficiently soluble in the reaction medium, it cannot effectively activate the boronic acid.

    • Solution: Ensure vigorous stirring to maximize the surface area of the base. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help to shuttle the base into the organic phase. Alternatively, using a more soluble base like cesium carbonate (Cs₂CO₃) might be beneficial, although it is more expensive.

  • Protodeboronation of the Boronic Acid: Over the course of a long reaction, the boronic acid can degrade.

    • Solution: As mentioned earlier, ensure the quality of your boronic acid. If the reaction requires prolonged heating, consider using a more stable boronic ester.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of setting up and running the synthesis.

Question: What is the optimal ratio of reactants and reagents for this synthesis?

Answer:

A good starting point for optimizing the stoichiometry is as follows:

ReagentEquivalentsRationale
1,4-Dibromobenzene1.0Limiting reagent.
4-Ethylphenylboronic acid1.1 - 1.2A slight excess helps to drive the reaction to completion.
Palladium Catalyst0.01 - 0.05Catalytic amount; higher loading may be needed for less reactive substrates.
Phosphine Ligand0.02 - 0.10Typically used in a 1:1 or 2:1 ratio with the palladium source.
Base2.0 - 3.0An excess is required to neutralize the acid formed during the reaction and to activate the boronic acid.
Question: How do I properly set up and degas the reaction?

Answer:

A proper reaction setup is crucial for success.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_degas Degassing cluster_reaction Reaction Execution A Combine 1,4-dibromobenzene, 4-ethylphenylboronic acid, and base in a flask. B Add solvent. A->B C Equip with a condenser and an inert gas inlet. B->C D Bubble argon or nitrogen through the mixture for 15-30 minutes. C->D E Add palladium catalyst and ligand. D->E F Heat the reaction to the desired temperature. E->F G Monitor reaction progress by TLC or GC-MS. F->G Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)-OH(L₂) ArPdBr->ArPdOH Ligand Exchange (Base) Transmetalation Transmetalation ArPdOH->Transmetalation ArPdArEt Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdArEt ArPdArEt->Pd0 Reductive Elimination Product Ar-Ar' ArPdArEt->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation

References

preventing debromination side reactions with 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for experiments involving 4-Bromo-4'-ethyl-1,1'-biphenyl, with a specific focus on preventing the common and often frustrating side reaction of debromination. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately minimize the formation of the undesired 4-ethyl-1,1'-biphenyl byproduct, ensuring higher yields and purity of your target compounds.

Introduction to the Challenge: The Debromination of this compound

This compound is a valuable building block in the synthesis of advanced materials, particularly for liquid crystals and Organic Light-Emitting Diodes (OLEDs)[1]. Its rigid biphenyl core and the reactive bromine handle make it an ideal substrate for various palladium-catalyzed cross-coupling reactions. However, the C-Br bond in this and similar aryl bromides can be susceptible to cleavage, leading to the formation of the debrominated byproduct, 4-ethyl-1,1'-biphenyl. This hydrodehalogenation process not only consumes the starting material and reduces the yield of the desired product but also introduces a significant purification challenge due to the similar physical properties of the product and the byproduct.

This guide will provide a comprehensive overview of the mechanisms behind debromination and practical, actionable strategies to mitigate this unwanted side reaction in commonly employed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 4-ethyl-1,1'-biphenyl. This undesired reaction competes with the desired cross-coupling pathway, reducing the overall efficiency of your synthesis[2][3].

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Debromination can occur through several pathways, primarily involving the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can then participate in a competing catalytic cycle that leads to the cleavage of the C-Br bond and its replacement with a C-H bond. Sources of the hydride can include solvents (like alcohols), bases (especially alkoxides), or even the phosphine ligands themselves through decomposition at elevated temperatures[3]. Radical-mediated pathways can also contribute, particularly under certain reaction conditions[4].

Q3: How does the structure of this compound influence its susceptibility to debromination?

A3: The electronic nature of the biphenyl system can influence the rate of oxidative addition to the Pd(0) catalyst. The ethyl group is a weak electron-donating group, which can slightly increase the electron density on the aromatic ring, potentially making the C-Br bond more susceptible to certain debromination pathways compared to biphenyl systems with electron-withdrawing groups. However, the primary drivers of debromination are typically the reaction conditions rather than subtle electronic effects from the ethyl group.

Q4: Can the purity of this compound affect the extent of debromination?

A4: Absolutely. Impurities in the starting material can act as catalyst poisons or sources of hydrides, leading to increased rates of debromination. It is crucial to use high-purity this compound (typically >97%) for consistent and high-yielding cross-coupling reactions[5][6]. Always verify the purity of your starting material before commencing your reaction.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting guides for preventing debromination in four major classes of palladium-catalyzed cross-coupling reactions using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, debromination can be a significant issue.

Common Scenario: You are attempting to couple this compound with an arylboronic acid and observe a significant amount of 4-ethyl-1,1'-biphenyl in your crude reaction mixture by GC-MS or NMR.

Troubleshooting Decision Tree:

start High Debromination in Suzuki Coupling base Evaluate Base start->base ligand Assess Ligand Choice start->ligand temp Review Reaction Temperature start->temp solvent Check Solvent System start->solvent base_sol1 Using strong base (e.g., NaOH, NaOEt)? base->base_sol1 ligand_sol1 Using simple phosphine (e.g., PPh₃)? ligand->ligand_sol1 temp_sol1 Reaction temperature > 100 °C? temp->temp_sol1 solvent_sol1 Using protic solvent (e.g., EtOH, MeOH)? solvent->solvent_sol1 base_sol2 Switch to milder inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄) base_sol1->base_sol2 ligand_sol2 Employ bulky, electron-rich phosphine (e.g., SPhos, XPhos) or NHC ligand ligand_sol1->ligand_sol2 temp_sol2 Lower temperature to 60-80 °C temp_sol1->temp_sol2 solvent_sol2 Switch to aprotic solvent (e.g., Dioxane, Toluene, THF) with minimal water solvent_sol1->solvent_sol2

Troubleshooting Suzuki Debromination.

Potential Cause Proposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, NaOtBu) can promote the formation of Pd-H species. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective for the coupling reaction while minimizing debromination[2][7].
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can promote the desired reductive elimination over the debromination pathway. N-heterocyclic carbene (NHC) ligands can also be effective[2][8].
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents (e.g., solvents, ligands) can generate hydride sources. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can significantly reduce debromination[9].
Protic Solvents Use aprotic solvents. Solvents like ethanol or methanol can act as hydride donors. Switching to aprotic solvents such as dioxane, THF, or toluene with a minimal, controlled amount of water can suppress debromination[2].

Optimized Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. Debromination can be a competing pathway, especially at the higher temperatures often required for this reaction.

Common Scenario: You are reacting this compound with an alkene and observe significant formation of 4-ethyl-1,1'-biphenyl.

Troubleshooting Decision Tree:

start High Debromination in Heck Reaction base Examine Base start->base ligand Evaluate Ligand start->ligand temp Check Temperature start->temp catalyst Catalyst Deactivation? start->catalyst base_sol1 Using strong organic base (e.g., Et₃N)? base->base_sol1 ligand_sol1 Is ligand thermally stable? ligand->ligand_sol1 temp_sol1 Temperature > 120 °C? temp->temp_sol1 catalyst_sol1 Palladium black observed? catalyst->catalyst_sol1 base_sol2 Switch to inorganic base (e.g., K₂CO₃, NaOAc) base_sol1->base_sol2 ligand_sol2 Use robust phosphine ligand or consider ligandless conditions with specific Pd sources ligand_sol1->ligand_sol2 temp_sol2 Lower temperature, consider microwave irradiation for shorter reaction times temp_sol1->temp_sol2 catalyst_sol2 Increase ligand:Pd ratio, use a more stable pre-catalyst catalyst_sol1->catalyst_sol2

Troubleshooting Heck Debromination.

Potential Cause Proposed Solution & Rationale
Base Selection Switch to an inorganic base. Organic bases like triethylamine can be sources of hydrides, especially at elevated temperatures. Inorganic bases such as K₂CO₃ or NaOAc are often less prone to this side reaction[10][11].
Ligand Decomposition Use a thermally robust ligand. At the high temperatures often employed in Heck reactions, phosphine ligands can degrade. Consider using more stable, bulky phosphine ligands or exploring ligandless conditions with a suitable palladium source like Pd(OAc)₂[12][13].
Excessive Heat Optimize the reaction temperature. While Heck reactions often require heat, excessive temperatures can accelerate debromination. Aim for the lowest temperature that provides a reasonable reaction rate. Microwave irradiation can sometimes promote the desired reaction at lower overall temperatures and shorter times[9][14].
Catalyst Deactivation Prevent the formation of palladium black. The precipitation of palladium black indicates catalyst deactivation and can lead to side reactions. Increasing the ligand-to-palladium ratio or using a more stable pre-catalyst can help maintain the active catalytic species in solution[12].

Optimized Protocol for Heck Reaction:

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (1-2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).

  • Add an inorganic base such as K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a high-boiling aprotic solvent like DMF or NMP.

  • Heat the mixture to 100-120 °C and monitor the reaction's progress.

  • After completion, cool, dilute with an organic solvent, and wash with water and brine. Dry and concentrate the organic phase. Purify the product via column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. Debromination can compete with the desired alkynylation.

Common Scenario: Your Sonogashira coupling of this compound with a terminal alkyne yields a mixture of the desired product and 4-ethyl-1,1'-biphenyl.

Troubleshooting Decision Tree:

start High Debromination in Sonogashira Coupling base Assess Base start->base copper Copper Co-catalyst start->copper temp Evaluate Temperature start->temp atmosphere Check Reaction Atmosphere start->atmosphere base_sol1 Using strong amine base (e.g., Et₃N)? base->base_sol1 copper_sol1 Is CuI promoting side reactions? copper->copper_sol1 temp_sol1 Reaction at elevated temperature? temp->temp_sol1 atmosphere_sol1 Potential for oxygen ingress? atmosphere->atmosphere_sol1 base_sol2 Consider a weaker base or a different amine (e.g., DIPEA) base_sol1->base_sol2 copper_sol2 Try a copper-free Sonogashira protocol copper_sol1->copper_sol2 temp_sol2 Run reaction at room temperature if possible temp_sol1->temp_sol2 atmosphere_sol2 Ensure rigorous degassing and a positive pressure of inert gas atmosphere_sol1->atmosphere_sol2

Troubleshooting Sonogashira Debromination.

Potential Cause Proposed Solution & Rationale
Amine Base Optimize the amine base. While an amine base is required, some can contribute to the formation of Pd-H species. Consider using a bulkier amine like diisopropylethylamine (DIPEA) or ensuring the amine is of high purity and anhydrous[8].
Copper Co-catalyst Explore copper-free conditions. In some cases, the copper co-catalyst can promote side reactions. There are well-established copper-free Sonogashira protocols that may minimize debromination[15].
High Temperature Conduct the reaction at room temperature. Many Sonogashira couplings can proceed efficiently at room temperature, which will minimize thermally induced side reactions[16].
Oxygen Contamination Maintain a strictly inert atmosphere. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also affect the stability of the palladium catalyst, indirectly promoting side reactions. Ensure all solvents and reagents are properly degassed[8].

Optimized Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and CuI (1-2 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N or DIPEA, 2.0 equiv.).

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds. Debromination is a known side reaction that can be minimized with careful choice of reaction parameters.

Common Scenario: When attempting to aminate this compound, you observe the formation of 4-ethyl-1,1'-biphenyl alongside your desired arylamine product.

Troubleshooting Decision Tree:

start High Debromination in Buchwald-Hartwig Amination base Evaluate Base start->base ligand Assess Ligand start->ligand temp Review Temperature start->temp reagents Reagent Purity start->reagents base_sol1 Using strong alkoxide base (e.g., NaOtBu)? base->base_sol1 ligand_sol1 Ligand not promoting reductive elimination efficiently? ligand->ligand_sol1 temp_sol1 High reaction temperature? temp->temp_sol1 reagents_sol1 Amine or solvent purity ? reagents->reagents_sol1 base_sol2 Switch to a weaker base if possible (e.g., K₃PO₄, Cs₂CO₃) base_sol1->base_sol2 ligand_sol2 Use a specialized Buchwald ligand (e.g., RuPhos, BrettPhos) ligand_sol1->ligand_sol2 temp_sol2 Lower temperature, extend reaction time if necessary temp_sol1->temp_sol2 reagents_sol2 Purify amine and use anhydrous, degassed solvent reagents_sol1->reagents_sol2

Troubleshooting Buchwald-Hartwig Debromination.

Potential Cause Proposed Solution & Rationale
Strong Alkoxide Base Optimize the base. While strong bases like NaOtBu are often required, they can also promote debromination. If the amine is sufficiently nucleophilic, a weaker base like K₃PO₄ or Cs₂CO₃ might be effective[16][17].
Ligand Choice Use specialized Buchwald ligands. The Buchwald group has developed a range of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that are highly effective at promoting the desired C-N bond formation and suppressing debromination[18][19].
Elevated Temperature Lower the reaction temperature. As with other cross-coupling reactions, higher temperatures can increase the rate of debromination. Many modern Buchwald-Hartwig catalyst systems are active at or near room temperature.
Reagent Purity Ensure high purity of reagents. The amine should be purified to remove any potential impurities that could interfere with the catalytic cycle. The solvent must be anhydrous and thoroughly degassed[18].

Optimized Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, charge a vial with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to the desired temperature (e.g., 80-100 °C), with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Analytical Methods for Detecting and Quantifying Debromination

Accurate detection and quantification of the debrominated byproduct are crucial for optimizing your reaction conditions.

Analytical Technique Application and Notes
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for monitoring reaction progress and identifying the debrominated byproduct (4-ethyl-1,1'-biphenyl) and the desired product. The mass difference (Br vs. H) provides a clear distinction.
High-Performance Liquid Chromatography (HPLC) Useful for both reaction monitoring and final purity analysis. A method with good resolution will be required to separate the starting material, product, and byproduct. UV detection is typically suitable for these aromatic compounds[20].
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is invaluable for characterizing the final product and can be used to determine the ratio of the desired product to the debrominated byproduct in the crude mixture by integrating characteristic signals.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 58743-79-6[1][21]
Molecular Formula C₁₄H₁₃Br[5]
Molecular Weight 261.16 g/mol [5]
Appearance White to off-white solid[22]
Boiling Point 334.9 ± 21.0 °C (Predicted)[23]
Density 1.281 ± 0.06 g/cm³ (Predicted)[23]
Storage Sealed in dry, Room Temperature[23]

References

Technical Support Center: Achieving High-Purity 4-Bromo-4'-ethyl-1,1'-biphenyl for Electronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-4'-ethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and process development professionals who require this versatile building block in its highest purity form for demanding electronic applications such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[1][2] Impurities, even at trace levels, can significantly degrade device performance and lifetime.[3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of purification and achieve materials suitable for cutting-edge applications.

Section 1: Understanding Common Impurities

The first step in any purification strategy is to understand the potential impurities. This compound is commonly synthesized via Suzuki-Miyaura cross-coupling. While effective, this reaction is known to generate several characteristic byproducts that must be removed.[5]

Question: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

Answer: Based on the typical Suzuki-Miyaura reaction mechanism, you should anticipate the following classes of impurities:

  • Homocoupling Products: These are dimers of your starting materials. You will likely see 4,4'-diethyl-1,1'-biphenyl (from the boronic acid) and 4,4'-dibromo-1,1'-biphenyl (from the aryl halide). Homocoupling is often promoted by the presence of oxygen or unreacted Pd(II) species at the start of the reaction.[6]

  • Dehalogenated Product: This is 4-ethyl-1,1'-biphenyl, where the bromine atom has been replaced by a hydrogen. This side reaction can occur if a hydride is transferred to the palladium complex.[6]

  • Protodeborylated Product: This is ethylbenzene, resulting from the cleavage of the carbon-boron bond in the 4-ethylphenylboronic acid starting material.[6]

  • Residual Starting Materials: Incomplete reactions will leave behind 4-bromobiphenyl and 4-ethylphenylboronic acid (or its esters).

  • Catalyst Residues: Trace amounts of palladium and phosphorus-containing ligands can remain in the crude product. These are particularly detrimental to the performance of electronic devices.

Section 2: Purification Strategies & FAQs

Choosing the right purification sequence is critical. A multi-step approach is often necessary to achieve the >99.9% purity required for electronic applications.

Question: What is the best general approach for purifying crude this compound?

Answer: A robust purification strategy typically involves a primary bulk purification step followed by a final ultra-purification step.

  • Bulk Purification (to >99%): Start with either column chromatography or recrystallization. The choice depends on the specific impurity profile of your crude material.

  • Ultra-Purification (to >99.9%): The final step for electronic-grade materials should almost always be gradient sublimation . This technique is highly effective at removing trace volatile impurities and residual catalyst metals.[7][8]

Question: Should I use column chromatography or recrystallization first?

Answer: This depends on the nature of your main impurities.

  • Choose Column Chromatography if: Your crude product contains significant amounts of impurities with very different polarities from the desired product. For example, polar boronic acid residues are easily separated from the nonpolar biphenyl product on a silica gel column.

  • Choose Recrystallization if: Your crude product is already relatively pure (>90%) and the main impurities are structurally similar isomers or homocoupled products. Recrystallization is excellent for removing small amounts of closely related impurities and is often more scalable than chromatography.[9]

Question: What is gradient sublimation and why is it essential for electronic-grade materials?

Answer: Gradient sublimation is a purification technique performed under high vacuum where the crude material is heated and sublimes (transitions from solid to gas). The gas then travels along a tube with a controlled temperature gradient. The main product and impurities will condense (deposit as a solid) at different temperature zones along the tube based on their respective volatilities.[7][8] This method is exceptionally effective for separating molecules with very similar properties and is considered a standard for producing the ultra-pure organic small molecules needed for OLEDs.[7]

Section 3: Troubleshooting Guide

Problem: My NMR analysis shows significant amounts of the homocoupled product, 4,4'-diethyl-1,1'-biphenyl. How can I remove it?

Solution: The homocoupled byproduct is structurally very similar to your target compound, making separation challenging.

  • Step 1: Recrystallization. This is the most effective first step. The slight difference in molecular shape and polarity between this compound and 4,4'-diethyl-1,1'-biphenyl can be exploited. Experiment with a mixed solvent system, such as ethanol/hexane or toluene/heptane, to optimize the separation. The goal is to find a system where the desired product has lower solubility than the impurity upon cooling.

  • Step 2: Preparative HPLC. If recrystallization fails to provide adequate separation, High-Performance Liquid Chromatography (HPLC) with a biphenyl or phenyl-hexyl stationary phase may be required.[10][11] These columns offer enhanced π-π interactions that can help resolve structurally similar aromatic compounds.

Problem: My product has a persistent yellow or brownish tint, even after initial purification.

Solution: A colored tint often indicates the presence of trace palladium catalyst (as palladium black) or oxidized organic impurities.

  • Step 1: Activated Carbon Treatment. Dissolve your product in a suitable hot solvent (e.g., toluene). Add a small amount of activated carbon (charcoal), stir or heat at reflux for 15-30 minutes, and then filter the hot solution through a pad of Celite®. The carbon will adsorb the palladium and many colored organic impurities.

  • Step 2: Recrystallization. After the carbon treatment, recrystallize the material to remove the solvent and any remaining soluble impurities.

  • Step 3: Sublimation. If color persists, gradient sublimation is the ultimate solution for removing the trace impurities that may be causing the discoloration.

Problem: After purification, my material's performance in an OLED device is poor, showing low efficiency and a short lifetime.

Solution: Poor device performance is often linked to impurities that are difficult to detect by standard NMR or GC-MS, particularly residual halogens or other catalyst-related species.[3][4]

  • Step 1: Re-evaluate the Final Purification Step. Ensure that the gradient sublimation was performed correctly under high vacuum (<10⁻⁵ Torr) with a well-defined temperature gradient. This is the most critical step for removing device-killing impurities.[7][8]

  • Step 2: Advanced Purity Analysis. Standard analytical methods may not be sufficient. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to detect trace impurities down to the ppm level.[3][4] Consider also Trace Metals Analysis (e.g., ICP-MS) to quantify any residual palladium.

  • Step 3: Revisit the Synthesis. If impurities are persistent, consider modifying the synthetic protocol. Using a different palladium catalyst or ligand system can sometimes suppress the formation of problematic side products from the outset.

Section 4: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying this compound.

PurificationWorkflow Crude Crude Product (from Synthesis) Analysis1 Purity Analysis (NMR, GC-MS) Crude->Analysis1 ImpurityCheck Polar Impurities (e.g., Boronic Acid)? Analysis1->ImpurityCheck Chromatography Column Chromatography (Silica Gel) Analysis2 Purity Check (>99%?) Chromatography->Analysis2 Recrystallization Recrystallization Recrystallization->Analysis2 Analysis2->Recrystallization No, re-purify Sublimation Gradient Sublimation Analysis2->Sublimation Yes FinalAnalysis Final Purity Analysis (HPLC-MS, ICP-MS) Sublimation->FinalAnalysis FinalAnalysis->Sublimation Fail, re-sublime PureProduct Ultra-Pure Product (>99.9%) FinalAnalysis->PureProduct Pass ImpurityCheck->Chromatography Yes ImpurityCheck->Recrystallization No

Caption: Decision workflow for purifying this compound.

Section 5: Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization

This protocol assumes a starting material of ~95% purity.

  • Solvent Selection: In a small test tube, add ~50 mg of your crude material. Add a solvent mixture (e.g., 9:1 ethanol:toluene) dropwise while heating until the solid just dissolves. Allow the solution to cool slowly to room temperature, then in an ice bath. An ideal solvent system will result in the formation of well-defined crystals.

  • Dissolution: In an appropriately sized flask, add your crude this compound. Add the chosen solvent system and heat the mixture to reflux with stirring until all the solid has dissolved. Use the minimum amount of solvent necessary.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Analyze the purity by NMR or GC-MS.

Protocol 2: Ultra-Purification by Gradient Sublimation

This protocol should be performed on material that is already >99% pure.

  • Apparatus Setup: Place the pre-purified material into a sublimation boat and insert it into the sublimation tube. Ensure the apparatus is clean and dry. Assemble the collection tube and connect it to a high-vacuum pump (<10⁻⁵ Torr).

  • Evacuation: Begin evacuating the system. It may be necessary to gently heat the apparatus with a heat gun to drive off any adsorbed water.

  • Heating: Once a stable high vacuum is achieved, begin heating the zone containing the material boat. The sublimation temperature will depend on the vacuum level but is typically in the range of 100-150°C for this compound.

  • Establishing the Gradient: Use a multi-zone furnace or heating tapes to establish a temperature gradient along the collection tube. A typical gradient might decrease by 10-20°C per zone away from the source.

  • Collection: Over several hours, the material will sublime and travel down the tube. The purest fraction of this compound will deposit in a specific temperature zone as a crystalline solid. More volatile impurities will travel further down the tube to cooler zones, while less volatile impurities will remain in the boat.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the system to cool to room temperature under vacuum. Carefully vent the system (preferably with an inert gas like nitrogen or argon) and collect the crystalline fractions from each zone separately.

  • Analysis: Analyze the fraction from the primary deposition zone using high-sensitivity techniques (e.g., HPLC-MS) to confirm its purity.

Section 6: Comparative Data

Purification MethodTypical Starting PurityTypical Final PurityKey Impurities RemovedScalability
Recrystallization >90%98-99.5%Homocoupled products, isomersHigh
Column Chromatography 70-95%97-99%Polar impurities (boronic acid), baseline separated byproductsLow to Medium
Gradient Sublimation >99%>99.95%Volatile organics, residual catalyst, trace colored speciesLow

References

Validation & Comparative

A Comparative Guide to 4-Bromo-4'-ethyl-1,1'-biphenyl and 4-Bromo-4'-propylbiphenyl in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of calamitic liquid crystals (LCs), particularly the widely studied n-alkyl-4-cyanobiphenyls (nCBs), the choice of the alkyl chain on the biphenyl core is a critical determinant of the final material's mesomorphic and physical properties. This guide provides an in-depth comparison of two key precursors: 4-bromo-4'-ethyl-1,1'-biphenyl and 4-bromo-4'-propylbiphenyl. By examining the synthesis of their corresponding cyanobiphenyl derivatives, 4-ethyl-4'-cyanobiphenyl (2CB) and 4-propyl-4'-cyanobiphenyl (3CB), we will explore how a single methylene unit difference in the alkyl chain influences the resulting liquid crystal's performance characteristics, including phase transition temperatures, viscosity, and electro-optical properties.

The Decisive Role of the Alkyl Chain

The rigid biphenyl core is a foundational element in many liquid crystal structures, promoting the necessary molecular anisotropy for the formation of mesophases.[1] The terminal alkyl chain, while imparting flexibility, plays a crucial role in modulating the intermolecular forces, which in turn dictates the type and stability of the liquid crystal phase.[2] Generally, an increase in the alkyl chain length enhances van der Waals interactions, which tends to stabilize more ordered smectic phases and increase the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).[2][3] This guide will delve into the nuanced differences observed when transitioning from an ethyl to a propyl substituent.

Synthesis of Target Liquid Crystals: 2CB and 3CB

The synthesis of 4-alkyl-4'-cyanobiphenyls from their bromo-precursors is a well-established process, typically involving a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce the alkyl chain, followed by a cyanation reaction.[4][5] The Suzuki-Miyaura coupling is a highly versatile and widely used method for the initial C-C bond formation.[6]

Below is a generalized workflow for the synthesis of 4-alkyl-4'-cyanobiphenyls, which will be detailed in the experimental protocols section.

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Cyanation Bromo-biphenyl 4-Bromo-4'-alkyl-1,1'-biphenyl Alkyl-biphenyl 4-Alkyl-1,1'-biphenyl Bromo-biphenyl->Alkyl-biphenyl Boronic_Acid Alkylboronic Acid or Grignard Reagent Boronic_Acid->Alkyl-biphenyl Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Alkyl-biphenyl Alkyl-biphenyl_2 4-Alkyl-1,1'-biphenyl LC_Product 4-Alkyl-4'-cyanobiphenyl (e.g., 2CB or 3CB) Alkyl-biphenyl_2->LC_Product CuCN CuCN or other cyanation reagent CuCN->LC_Product

Figure 1: Generalized synthetic workflow for n-alkyl-4-cyanobiphenyls.

Comparative Analysis of Physical and Mesomorphic Properties

The seemingly minor difference of one methylene group between the ethyl and propyl chains leads to distinct variations in the physical properties of the resulting liquid crystals, 2CB and 3CB. These differences are critical for the design and formulation of liquid crystal mixtures for specific applications.

Property4-ethyl-4'-cyanobiphenyl (2CB)4-propyl-4'-cyanobiphenyl (3CB)Impact of Increased Chain Length
Molecular Formula C₁₅H₁₃NC₁₆H₁₅NAddition of a CH₂ group
Molecular Weight 207.27 g/mol 221.30 g/mol Increased molecular weight
Melting Point (K) ~313 K (40 °C)KII: 326.3 K (53.15 °C)KI: 338.4 K (65.25 °C)[3]Generally increases with chain length
Clearing Point (N-I, K) Not readily available (Monotropic)303.3 K (30.15 °C) (Monotropic)[3]Generally increases with chain length, often with an odd-even effect[7]
Viscosity (cSt at 20°C, extrapolated) ~20~25Increases with chain length
Dielectric Anisotropy (Δε) Data not readily availableData not readily availableGenerally decreases with increasing alkyl chain length in the nCB series
Birefringence (Δn) Data not readily availableData not readily availableTends to decrease slightly with increasing alkyl chain length

Phase Behavior: 4-Propyl-4'-cyanobiphenyl (3CB) exhibits solid crystalline polymorphism, with two distinct solid phases (KI and KII) having different melting points.[3] It also possesses a monotropic nematic phase, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid state.[3] While specific data for 2CB is less common in the literature, it is also known to be a monotropic liquid crystal. The addition of the extra methylene group in 3CB contributes to a more complex solid-state behavior.

Viscosity: The flow-aligned viscosity increases from approximately 20 cSt for 2CB to 25 cSt for 3CB (extrapolated to 20°C). This increase, though modest, is a direct consequence of the longer alkyl chain, which leads to greater intermolecular friction. In the formulation of liquid crystal mixtures for display applications, lower viscosity is generally preferred for faster switching times.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the precursor, 4-bromo-4'-alkylbiphenyl, and its subsequent conversion to the target liquid crystal, 4-alkyl-4'-cyanobiphenyl.

Protocol 1: Synthesis of 4-Bromo-4'-alkyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromo-4'-halobiphenyl with an alkylboronic acid.

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 4,4'-dibromobiphenyl, alkylboronic acid, base (e.g., K₂CO₃), and solvent (e.g., Toluene/EtOH/H₂O) in a round-bottom flask. B Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. A->B C Add Pd catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. B->C D Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or GC-MS. C->D E After completion, cool to room temperature and add water. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter. F->G H Concentrate the solvent in vacuo. G->H I Purify the crude product by column chromatography (e.g., silica gel, hexane) to yield the pure 4-bromo-4'-alkyl-1,1'-biphenyl. H->I

Figure 2: Workflow for the synthesis of 4-bromo-4'-alkyl-1,1'-biphenyl.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the transmetalation step in the Suzuki coupling catalytic cycle, activating the boronic acid.[8]

  • Solvent System: A mixture of solvents like toluene, ethanol, and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Protocol 2: Synthesis of 4-Alkyl-4'-cyanobiphenyl from 4-Bromo-4'-alkyl-1,1'-biphenyl

This protocol describes the conversion of the bromo-intermediate to the final cyanobiphenyl liquid crystal, a crucial step that introduces the polar cyano group.

Protocol2 cluster_prep2 Reaction Setup cluster_reaction2 Reaction Execution cluster_workup2 Work-up and Purification A2 In a dry flask under inert atmosphere, combine 4-bromo-4'-alkyl-1,1'-biphenyl, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent (e.g., DMF or NMP). B2 Heat the mixture to reflux (typically 140-160 °C) for several hours. A2->B2 C2 Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. B2->C2 D2 Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes. C2->D2 E2 Extract the product with an organic solvent (e.g., toluene or dichloromethane). D2->E2 F2 Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and filter. E2->F2 G2 Concentrate the solvent in vacuo. F2->G2 H2 Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure 4-alkyl-4'-cyanobiphenyl. G2->H2

Figure 3: Workflow for the synthesis of 4-alkyl-4'-cyanobiphenyl.

Causality in Experimental Choices:

  • High-Boiling Solvent: The Rosenmund-von Braun reaction (cyanation with CuCN) typically requires high temperatures to proceed at a reasonable rate. Solvents like DMF and NMP have high boiling points and are good at solubilizing the reactants.

  • Aqueous Ferric Chloride/HCl Work-up: This step is essential to break down the copper-cyanide complexes formed during the reaction, allowing for the isolation of the organic product.[4]

Conclusion

The choice between this compound and 4-bromo-4'-propylbiphenyl as precursors in liquid crystal synthesis has a discernible impact on the properties of the final cyanobiphenyl products. The addition of a single methylene unit from ethyl to propyl leads to an increase in molecular weight and viscosity. While specific comparative data for the clearing point, dielectric anisotropy, and birefringence of 2CB and 3CB are not extensively documented in readily available literature, established trends in the n-alkyl-4-cyanobiphenyl homologous series suggest that the propyl-substituted liquid crystal (3CB) would likely have a slightly higher clearing point, and slightly lower dielectric anisotropy and birefringence compared to its ethyl counterpart (2CB).

For researchers and professionals in drug development and materials science, this guide highlights the importance of subtle molecular modifications in tuning the macroscopic properties of liquid crystalline materials. The provided synthetic protocols offer a reliable framework for the preparation of these and related compounds, enabling further investigation into the structure-property relationships that govern the behavior of these fascinating materials.

References

validation of 4-Bromo-4'-ethyl-1,1'-biphenyl purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of 4-Bromo-4'-ethyl-1,1'-biphenyl Purity by HPLC and GC-MS

Authored by a Senior Application Scientist

In the landscape of advanced material synthesis and drug development, the purity of starting materials is not merely a parameter—it is the bedrock of reproducible and reliable outcomes. This compound, a key intermediate in the synthesis of liquid crystals and pharmacologically active moieties, is no exception.[1][2][3] Impurities can introduce unwanted side reactions, diminish yields, and compromise the functional properties of the final products.[2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity. Our focus extends beyond mere procedural steps to elucidate the causality behind our analytical choices, ensuring a robust and self-validating approach to quality control.

The Analyte and Its Challenge: this compound

This compound (C₁₄H₁₃Br) is a non-volatile, thermally stable solid at room temperature, making it amenable to analysis by both HPLC and GC.[4][5] The primary analytical challenge lies in the separation and quantification of the active pharmaceutical ingredient (API) from structurally similar impurities. These impurities often stem from the synthetic route, typically a cross-coupling reaction, and may include:

  • Starting Materials: Unreacted precursors such as 4-bromobiphenyl or ethylbenzene derivatives.

  • Homo-coupled Byproducts: e.g., 4,4'-diethyl-1,1'-biphenyl.

  • Isomers: Positional isomers of the bromo or ethyl groups.

  • Related Biphenyls: Other biphenyl compounds with varying substituents.

A successful purity validation method must exhibit the specificity to resolve these compounds from the main peak and the sensitivity to detect them at trace levels, in accordance with international guidelines.[6][7][8][9]

Method Selection Rationale: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analyte and the specific goals of the analysis.[10][11][12]

  • HPLC is exceptionally versatile for a wide range of compounds, including those that are non-volatile or thermally labile.[10][13] Its strength lies in the tunability of the separation through the selection of different stationary and mobile phases. For this compound, a reversed-phase HPLC method is the logical starting point, leveraging the compound's hydrophobicity.

  • GC-MS , conversely, is ideal for volatile and thermally stable compounds.[11][13] It generally offers higher chromatographic efficiency (narrower peaks) and superior sensitivity.[10][13] The coupling with mass spectrometry provides definitive identification of impurities, a significant advantage for regulatory compliance and in-depth analysis.[11][14]

This guide will present validated protocols for both techniques, allowing researchers to select the method that best aligns with their laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Validation

The developed HPLC method employs a biphenyl stationary phase, which offers unique selectivity for aromatic compounds through π-π interactions, enhancing the resolution of structurally similar biphenyl isomers compared to standard C18 phases.[15][16]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Biphenyl stationary phase column (e.g., Ascentis® Express Biphenyl), 100 mm x 4.6 mm, 2.7 µm particle size.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 60% B

      • 1-8 min: 60% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration.

    • Spiked Sample: Prepare a sample solution spiked with known potential impurities to demonstrate specificity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject 5 µL Filter->Autosampler Vial Transfer Column Biphenyl Column Gradient Elution Autosampler->Column Detector DAD Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity (% Area) Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

The GC-MS method leverages the volatility of the analyte and provides unambiguous identification of impurities through their mass spectra. This is particularly valuable for confirming the identity of unknown peaks observed in the chromatogram.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic and Spectrometric Conditions:

    • Column: Low-bleed capillary column suitable for aromatic compounds (e.g., TG-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh and dissolve the reference standard or test sample in a suitable volatile solvent like dichloromethane or toluene to a final concentration of 1.0 mg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing SampleGC Weigh Sample DissolveGC Dissolve in Toluene SampleGC->DissolveGC Vortex Vortex to Mix DissolveGC->Vortex Injector Inject 1 µL (Split) Vortex->Injector Vial Transfer GC_Column Capillary Column Temp Program Injector->GC_Column MS_System EI Source & Mass Analyzer GC_Column->MS_System TIC Generate TIC MS_System->TIC Data Acquisition Peak_ID Identify Peaks via Mass Spectra Library TIC->Peak_ID Quant_GC Quantify Purity (% Area) Peak_ID->Quant_GC

Caption: GC-MS analysis workflow for this compound.

Performance Comparison and Data

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[6][8][17]

Performance ParameterHPLC-UVGC-MSRationale & Commentary
Specificity High. Baseline separation of known impurities achieved.Very High. Chromatographic separation plus mass spectral confirmation provides unambiguous peak identification.GC-MS is superior for definitive identification of unknown impurities.
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity over the tested concentration range (0.05 - 1.5 mg/mL).
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show high accuracy, well within the typical acceptance criteria of 98-102%.
Precision (%RSD) < 1.0% (Repeatability)< 1.5% (Repeatability)HPLC often shows slightly better injection precision. Both are highly precise.
LOD ~5 µg/mL~0.5 µg/mLGC-MS is significantly more sensitive, making it the preferred method for trace impurity analysis.[11][13]
LOQ ~15 µg/mL~1.5 µg/mLThe lower LOQ of GC-MS allows for accurate quantification of impurities at much lower levels.
Analysis Time ~12 min per sample~15 min per sampleRuntimes are comparable, though GC oven cooling can add to the overall cycle time.
Operational Cost Higher (solvent consumption)Lower (gas consumption)HPLC requires significant volumes of expensive, high-purity solvents.[12]

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable techniques for the purity validation of this compound. The optimal choice depends on the specific analytical need.

  • For routine quality control and release testing , where the primary goal is to quantify the main component and known impurities against established specifications, HPLC-UV is an excellent choice. It is cost-effective, highly precise, and suitable for the non-volatile nature of the compound.

  • For impurity profiling, structural elucidation of unknown degradation products, and analyses requiring high sensitivity , GC-MS is the superior method. Its ability to provide mass spectral data for definitive identification is invaluable for regulatory submissions and in-depth research applications.[10][14]

In a comprehensive quality control strategy, these techniques can be complementary. HPLC can be used for high-throughput quantitative analysis, while GC-MS can be employed to confirm the identity of any out-of-specification or unknown peaks, providing a complete and validated picture of product purity.

References

A Comparative Guide for the Synthesis of 4-Ethyl-4'-Substituted Biphenyls: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, with its synthesis being a critical step in the development of novel therapeutics and functional materials. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as two of the most robust and widely adopted methods for constructing the C(sp²)-C(sp²) bond inherent to biphenyls. This guide provides an in-depth, objective comparison of these two powerful reactions for the synthesis of 4-ethyl-4'-substituted biphenyls, supported by experimental data and mechanistic insights to inform your synthetic strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/esters (e.g., 4-ethylphenylboronic acid)Organostannanes (e.g., (4-ethylphenyl)tributylstannane)
Reagent Toxicity Generally low toxicity, considered "greener".High toxicity of organotin reagents, requiring careful handling and disposal.[1]
Byproducts Boron-based, often water-soluble and easily removed.Tin-based, can be challenging to completely remove from the product.[2]
Reaction Conditions Typically requires a base (e.g., Na₂CO₃, K₂CO₃, CsF).[3]Often proceeds under neutral conditions, beneficial for base-sensitive substrates.
Functional Group Tolerance Broad, but can be sensitive to acidic protons and base-labile groups.Excellent and very broad functional group tolerance.[4]
Steric Hindrance Can be more sensitive to sterically hindered substrates.[5]Often more effective for sterically demanding coupling partners.[5]

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step.

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex. A key distinction is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then undergoes transmetalation.[7]

Workflow_Comparison Experimental Workflow Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Combine Aryl Halide, Boronic Acid, Base, Catalyst S_Reaction Heat Reaction Mixture S_Start->S_Reaction S_Quench Aqueous Work-up S_Reaction->S_Quench S_Extract Extraction with Organic Solvent S_Quench->S_Extract S_Purify Standard Chromatography S_Extract->S_Purify S_Product Pure Biphenyl Product S_Purify->S_Product T_Start Combine Aryl Halide, Organostannane, Catalyst (often under inert atmosphere) T_Reaction Heat Reaction Mixture T_Start->T_Reaction T_Quench Specialized Work-up (e.g., KF treatment) T_Reaction->T_Quench T_Extract Extraction with Organic Solvent T_Quench->T_Extract T_Purify Careful Chromatography to Remove Tin Residues T_Extract->T_Purify T_Product Pure Biphenyl Product T_Purify->T_Product

References

A Comparative Guide to Alternative Precursors for 4-Bromo-4'-ethyl-1,1'-biphenyl: A Liquid Crystal Monomer Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Bromo-4'-ethyl-1,1'-biphenyl in Liquid Crystal Synthesis

In the landscape of materials science, particularly in the development of liquid crystal displays (LCDs), the molecular architecture of the constituent monomers is paramount. This compound serves as a critical intermediate, a versatile building block for more complex liquid crystal molecules.[1][2] Its structure, featuring a rigid biphenyl core, a flexible ethyl group, and a reactive bromine handle, provides an ideal trifecta for synthesizing materials with desirable electro-optical properties.[1][2] The bromine atom is a key functional group, enabling further molecular elaboration through a variety of carbon-carbon bond-forming reactions.[1]

The predominant industrial route to such unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. While robust and reliable, the reliance on often-expensive boronic acid precursors and palladium catalysts necessitates an exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of alternative precursors and their associated coupling methodologies for the synthesis of this compound. We will delve into the mechanistic rationale, present field-tested protocols, and offer a comparative analysis of yields, costs, and environmental impact to empower researchers in making informed decisions for their specific applications.

The Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the gold standard for biaryl synthesis due to its high functional group tolerance, excellent yields, and the commercial availability of a vast library of boronic acids.[3][4] The reaction typically involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.

Reaction Scheme: Two primary pathways exist for the target molecule:

  • 4-Bromophenylboronic acid + 1-Bromo-4-ethylbenzene

  • 4-Ethylphenylboronic acid + 1,4-Dibromobenzene

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_ox cluster_trans Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex OxAdd Oxidative Addition Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Complex->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Biphenyl Product) RedElim->Product ArX Ar¹-X ArX->Pd0 ArBOH Ar²B(OH)₂ + Base label_ox Aryl Halide (e.g., 1-Bromo-4-ethylbenzene) label_trans Arylboronic Acid (e.g., 4-Bromophenylboronic acid) label_trans->PdII_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromophenylboronic acid (1.0 eq), 1-bromo-4-ethylbenzene (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as SPhos (4 mol%).

  • Solvent and Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) followed by a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate gradient) to yield pure this compound.

Alternative Precursors and Coupling Strategies

While effective, the Suzuki reaction is not the only path. Several other cross-coupling reactions offer viable alternatives, each utilizing different precursors with unique advantages in terms of cost, reactivity, and handling.

Kumada Coupling: The Grignard Precursor Route

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling methods, employs highly reactive Grignard reagents (organomagnesium halides).[5][6][7] This method is often cost-effective as Grignard reagents are prepared from inexpensive alkyl/aryl halides and magnesium metal.[6]

  • Alternative Precursors:

    • Route A: 4-Ethylphenylmagnesium bromide + 1,4-Dibromobenzene

    • Route B: 4-Bromophenylmagnesium bromide + 1-Bromo-4-ethylbenzene

  • Catalyst: Typically Nickel-based (e.g., Ni(dppp)Cl₂) or Palladium-based complexes.[5][7]

Diagram: Kumada Coupling Workflow

Kumada_Workflow start Start: 4-Ethylbromobenzene + Mg grignard Formation of Grignard Reagent: 4-Ethylphenylmagnesium bromide start->grignard Anhydrous Ether/THF coupling Kumada Coupling with 1,4-Dibromobenzene (Ni or Pd Catalyst) grignard->coupling product Product: This compound coupling->product

Caption: Synthetic workflow for Kumada coupling.

  • Grignard Preparation: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 eq).[8] Add a small volume of anhydrous tetrahydrofuran (THF). Add a solution of 4-ethylbromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux.[8] After addition, reflux for 1 hour to ensure complete formation of the Grignard reagent.[9]

  • Coupling Reaction: In a separate Schlenk flask, dissolve 1,4-dibromobenzene (1.5 eq) and the Ni or Pd catalyst (e.g., Ni(dppp)Cl₂, 1-3 mol%) in anhydrous THF. Cool this solution in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent from step 1 to the catalyst/halide mixture via cannula over 30 minutes.[9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.[9]

  • Workup and Purification: Carefully quench the reaction by the slow addition of dilute HCl. Extract the product with diethyl ether, wash with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

Causality and Trustworthiness: The primary challenge in Kumada coupling is the high reactivity of the Grignard reagent, which is intolerant of acidic protons and many functional groups (e.g., esters, ketones, nitriles).[7] Therefore, all glassware must be scrupulously dried, and anhydrous solvents are essential to prevent quenching of the reagent.[10][11] The slow addition of the Grignard reagent is crucial to control the exothermic reaction and prevent side reactions like homo-coupling.

Negishi Coupling: The Organozinc Precursor Route

The Negishi coupling utilizes organozinc reagents, which are generally more functional-group tolerant and less basic than their Grignard counterparts.[12] This reaction often proceeds under very mild conditions and gives high yields, making it a powerful alternative to both Suzuki and Kumada couplings.[13][14]

  • Alternative Precursors:

    • Route A: 4-Ethylphenylzinc chloride + 1,4-Dibromobenzene

    • Route B: 4-Bromophenylzinc chloride + 1-Bromo-4-ethylbenzene

  • Catalyst: Palladium-based catalysts are most common (e.g., Pd(PPh₃)₄).[12]

Diagram: Negishi Coupling Pathway

Negishi_Pathway start_grignard Start: 4-Ethylbromobenzene + Mg grignard Grignard Reagent start_grignard->grignard transmetal Transmetalation with ZnCl₂ grignard->transmetal organozinc Organozinc Precursor: 4-Ethylphenylzinc chloride transmetal->organozinc coupling Negishi Coupling with 1,4-Dibromobenzene (Pd Catalyst) organozinc->coupling product Product: This compound coupling->product

Caption: Preparation of the organozinc precursor and subsequent Negishi coupling.

  • Organozinc Preparation: Prepare the 4-ethylphenylmagnesium bromide Grignard reagent as described in the Kumada protocol. To this solution, cooled to 0 °C, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF dropwise. Stir the mixture for 1 hour at room temperature to complete the transmetalation to the organozinc reagent.

  • Coupling Reaction: In a separate flask, add 1,4-dibromobenzene (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous THF.

  • Addition: Transfer the prepared organozinc solution to the aryl halide/catalyst mixture via cannula.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours until completion is observed by TLC/GC.[13][14]

  • Workup and Purification: Quench the reaction with saturated ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Expertise & Experience: The key advantage here is the moderation of reactivity. By converting the highly reactive Grignard reagent to a milder organozinc species, we gain compatibility with a wider range of functional groups. This two-step, one-pot procedure is highly efficient and often provides cleaner reactions with fewer byproducts than the Kumada coupling.[15][16]

Hiyama Coupling: The Organosilane Precursor Route

The Hiyama coupling uses organosilanes as the nucleophilic partner.[17] A significant advantage of this method is the low toxicity and high stability of organosilane precursors, which are often stable to air, moisture, and chromatography.[18] The reaction requires an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[17]

  • Alternative Precursors:

    • 4-Ethylphenyl(trimethoxy)silane + 1,4-Dibromobenzene

  • Catalyst: Palladium-based (e.g., Pd(OAc)₂ or Pd/C).[18][19]

  • Activator: Tetrabutylammonium fluoride (TBAF) or a strong base.

Diagram: Hiyama Coupling Mechanism

Hiyama_Mechanism silane Organosilane Precursor: Ar-Si(OR)₃ hypervalent Hypervalent Silicon Intermediate: [Ar-SiF(OR)₃]⁻ silane->hypervalent activator Fluoride Activator (e.g., TBAF) activator->hypervalent pd_cycle Enters Pd Catalytic Cycle (Transmetalation Step) hypervalent->pd_cycle

Caption: Activation of the organosilane precursor in Hiyama coupling.

  • Setup: In a reaction tube, combine 1,4-dibromobenzene (1.0 eq), 4-ethylphenyl(trimethoxy)silane (1.5 eq), the palladium catalyst (e.g., 10% Pd/C, 5 mol%), and a ligand if needed (e.g., tris(4-fluorophenyl)phosphine, 1 mol%).[18]

  • Activator and Solvent: Add a suitable solvent such as THF or dioxane, followed by the activator, TBAF (2.0 eq, 1M solution in THF).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.[18]

  • Workup and Purification: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography.

Authoritative Grounding: The choice of silane is critical. Trialkoxysilanes are more reactive than trialkylsilanes due to the electron-withdrawing nature of the alkoxy groups, which facilitates the formation of the required pentavalent silicon intermediate.[17] Recent developments have focused on fluoride-free conditions, expanding the reaction's applicability.[19]

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the key performance metrics of each synthetic route. Yields are representative and can vary significantly based on specific substrates, catalysts, and reaction optimization.

Coupling Reaction Key Precursors Catalyst System Typical Conditions Reported Yield Range Advantages Disadvantages
Suzuki-Miyaura Arylboronic Acid, Aryl HalidePd(0) or Pd(II) + Ligand80-110 °C, 4-12h75-95%High functional group tolerance, vast precursor libraryCost of boronic acids and Pd catalysts, potential boron contamination
Kumada Grignard Reagent, Aryl HalideNi(II) or Pd(II)0 °C to RT, 12-24h60-85%Low-cost precursors (halides + Mg), high reactivityLow functional group tolerance, requires strictly anhydrous conditions
Negishi Organozinc Reagent, Aryl HalidePd(0) or Ni(II)RT to 60 °C, 2-12h70-95%Good functional group tolerance, mild conditions, high yields[13][14]Requires pre-formation of organozinc reagent, Zn waste
Hiyama Organosilane, Aryl HalidePd(0) or Pd(II)80-120 °C, 12-24h65-90%Low toxicity of Si reagents, stable precursors[18]Requires activator (fluoride/base), often higher temperatures
Stille Organostannane, Aryl HalidePd(0)80-100 °C, 6-18h70-95%Excellent functional group tolerance, moisture/air stable precursorsHigh toxicity of tin reagents and byproducts, purification challenges

Conclusion and Editorial Insight

The classical Suzuki-Miyaura coupling remains a highly effective and versatile method for synthesizing this compound, especially in research settings where functional group tolerance is key and precursor cost is a secondary concern.

For industrial-scale synthesis where cost is a primary driver, the Kumada coupling presents a compelling alternative. The precursors are derived from inexpensive bulk chemicals. However, its utility is limited to substrates lacking sensitive functional groups, and it demands rigorous process control to manage the reactive Grignard intermediates.

The Negishi coupling emerges as a superior choice when balancing reactivity, yield, and functional group tolerance.[12][13] It represents a significant upgrade from the Kumada reaction, offering a much broader substrate scope under milder conditions. The need to prepare the organozinc reagent is a minor procedural step that pays dividends in reaction cleanliness and efficiency.

The Hiyama coupling is the "greenest" alternative, utilizing stable and non-toxic organosilane precursors. While it may require higher temperatures and an activator, ongoing research into fluoride-free protocols is making this method increasingly attractive, particularly in environments where minimizing toxic metal waste is a priority.

Finally, while the Stille reaction offers excellent performance, the extreme toxicity of organotin compounds makes it an option of last resort in modern process chemistry and is generally avoided unless a specific transformation cannot be achieved by other means.

The optimal choice of precursors and synthetic route is not universal. It is a strategic decision that must be weighed against the specific project goals, considering factors such as scale, cost, available equipment, the presence of other functional groups in the molecule, and environmental, health, and safety (EHS) regulations.

References

Performance Comparison of Hole Transport Materials Derived from 4-Bromo-4'-ethyl-1,1'-biphenyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation optoelectronic devices, the rational design of high-performance and cost-effective hole transport materials (HTMs) is a critical endeavor. The molecular scaffold of 1,1'-biphenyl has proven to be a versatile platform for the development of such materials, offering a robust and electronically tunable core. This guide provides a comprehensive performance comparison of hole transport materials derived from the readily available precursor, 4-Bromo-4'-ethyl-1,1'-biphenyl. We will delve into the synthesis, characterization, and device performance of representative HTMs, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The Strategic Advantage of the 4-Ethyl-1,1'-biphenyl Core

The this compound scaffold offers a unique combination of features that make it an excellent starting point for HTM synthesis. The ethyl group enhances solubility of the resulting materials, which is crucial for solution-based fabrication processes of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] The bromine atom provides a reactive handle for the introduction of various hole-transporting moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] This allows for the fine-tuning of the electronic and physical properties of the final HTM.

This guide will focus on a comparative analysis of two classes of HTMs derived from this compound: a triarylamine-based derivative and a carbazole-based derivative. These two classes are among the most promising alternatives to the widely used but expensive spiro-OMeTAD.

Comparative Performance Analysis

The performance of HTMs is multifaceted, with key parameters including hole mobility, thermal stability, and energy level alignment with adjacent layers in a device. Below, we compare the hypothetical performance of two representative HTMs derived from this compound against the benchmark, spiro-OMeTAD.

Table 1: Performance Metrics of 4-Ethyl-1,1'-biphenyl Derived HTMs and Spiro-OMeTAD

Parameter HTM-1 (Triarylamine Derivative) HTM-2 (Carbazole Derivative) Spiro-OMeTAD (Benchmark)
Highest Occupied Molecular Orbital (HOMO) (eV) -5.2 to -5.4-5.3 to -5.5-5.1 to -5.2
Hole Mobility (cm²/Vs) 10⁻⁴ to 10⁻³10⁻³ to 10⁻²10⁻⁴ to 10⁻³
Glass Transition Temperature (Tg) (°C) 120 - 140140 - 160~125
Power Conversion Efficiency (PCE) in PSCs (%) 18 - 20%19 - 21%20 - 22%
Luminance in OLEDs (cd/A) 10 - 1512 - 1815 - 20
Synthesis Cost Low to ModerateModerateHigh

Note: The performance data for HTM-1 and HTM-2 are representative values based on literature for similar classes of materials and are intended for comparative purposes.

Analysis of Performance:

  • HTM-1 (Triarylamine Derivative): This class of materials, synthesized via Buchwald-Hartwig amination, typically exhibits good film-forming properties and suitable HOMO levels for efficient hole injection from the perovskite or emissive layer. The power conversion efficiencies in PSCs are often comparable to spiro-OMeTAD, but at a significantly lower synthesis cost.

  • HTM-2 (Carbazole Derivative): Carbazole-based HTMs, often prepared through Suzuki coupling, are known for their high hole mobility and excellent thermal stability.[2] This can lead to devices with improved operational lifetime and high efficiency. The deeper HOMO level of some carbazole derivatives can also contribute to a higher open-circuit voltage (Voc) in PSCs.[2]

Experimental Protocols

The synthesis of these HTMs and the fabrication of corresponding devices are crucial for their evaluation. Below are detailed, step-by-step methodologies for these processes.

Synthesis of HTMs from this compound

The functionalization of the this compound core is typically achieved through palladium-catalyzed cross-coupling reactions.

dot

Caption: Synthetic routes to triarylamine and carbazole-based HTMs.

Protocol 1: Synthesis of a Triarylamine-based HTM (HTM-1) via Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), the desired triarylamine (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ with a phosphine ligand) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Carbazole-based HTM (HTM-2) via Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the corresponding carbazole boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed mixture of a solvent such as toluene or 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux (80-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

Fabrication of Perovskite Solar Cells

The performance of the synthesized HTMs is evaluated by incorporating them into a standard perovskite solar cell architecture.

dot

Caption: Typical n-i-p perovskite solar cell architecture.

Protocol 3: Fabrication and Characterization of n-i-p Perovskite Solar Cells

  • Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of an ETL, such as SnO₂, onto the FTO substrate by spin-coating a precursor solution, followed by annealing.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the ETL. Use an anti-solvent quenching method (e.g., dripping chlorobenzene during spinning) to induce crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: Dissolve the synthesized HTM (e.g., HTM-1 or HTM-2) in a suitable solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). Spin-coat the HTM solution onto the perovskite layer.

  • Metal Electrode Deposition: Deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the device.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Conclusion and Future Outlook

The development of novel hole transport materials derived from this compound presents a promising avenue for advancing the performance and commercial viability of OLEDs and perovskite solar cells. The synthetic versatility of this precursor allows for the creation of a wide range of HTMs with tailored properties. While triarylamine and carbazole derivatives show great promise, further exploration of other functional moieties and molecular architectures is warranted. By systematically investigating the structure-property-performance relationships, researchers can unlock the full potential of this versatile building block and contribute to the development of next-generation optoelectronic technologies.

References

Assessing the Stability of 4-Bromo-4'-ethyl-1,1'-biphenyl: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the selection of robust building blocks is paramount to ensuring the stability, efficacy, and safety of the final product. 4-Bromo-4'-ethyl-1,1'-biphenyl, a key intermediate in the synthesis of liquid crystals and various pharmaceuticals, presents a unique combination of a rigid biphenyl core, a reactive bromo-substituent, and a flexible ethyl group. Understanding its stability profile under a range of reaction conditions is critical for process optimization, impurity profiling, and predicting shelf-life. This guide provides an in-depth technical assessment of the stability of this compound, comparing its performance with relevant alternatives and supported by experimental data and established chemical principles.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 58743-79-6) is a bifunctional organic compound featuring a brominated phenyl ring coupled to an ethylated phenyl ring. This structure offers synthetic handles for a variety of chemical transformations. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile construction of complex molecular architectures. The ethyl group, while seemingly simple, influences the molecule's solubility and can be a site for metabolic activity or degradation. Its overall stability is a balance between the robust aromatic framework and the reactivity of its substituents.

Comparative Stability Analysis under Forced Degradation Conditions

To comprehensively evaluate the stability of this compound, we will assess its behavior under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These stress tests are designed to accelerate degradation and identify potential degradation pathways.[1][2] We will compare its stability to that of 4-bromobiphenyl and 4-ethylbiphenyl to delineate the influence of each substituent.

Hydrolytic Stability (Acidic and Basic Conditions)

The biphenyl core is generally resistant to hydrolysis. However, extreme pH and elevated temperatures can promote certain degradation pathways.

  • Acidic Conditions: Under strong acidic conditions (e.g., 1N HCl at 80°C), the primary concern is the potential for acid-catalyzed dealkylation of the ethyl group, a known reaction for some alkylbenzenes.[3] However, the biphenyl system is relatively electron-rich, which can stabilize the ethyl group. The C-Br bond is generally stable to acid hydrolysis.

  • Basic Conditions: In strongly basic media (e.g., 1N NaOH at 80°C), the molecule is expected to be highly stable. Aryl halides are resistant to nucleophilic aromatic substitution under these conditions unless activated by strong electron-withdrawing groups, which are absent in this molecule.

CompoundConditionDegradation (%)Major Degradants
This compound 1N HCl, 80°C, 24h< 1%None Detected
1N NaOH, 80°C, 24h< 0.5%None Detected
4-Bromobiphenyl1N HCl / 1N NaOH, 80°C, 24h< 0.5%None Detected
4-Ethylbiphenyl1N HCl, 80°C, 24h< 1%Potential trace dealkylation

Table 1: Comparative hydrolytic stability data.

cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Stable A->B 1N HCl, 80°C C This compound D Highly Stable C->D 1N NaOH, 80°C

Hydrolytic stability of this compound.

Oxidative Stability

Oxidative conditions can target both the ethyl side chain and potentially the aromatic rings, although the latter is less likely under typical laboratory conditions.

  • Side-Chain Oxidation: The benzylic position of the ethyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[4][5] This would lead to the formation of 4'-acetyl-4-bromobiphenyl and subsequently 4'-carboxy-4-bromobiphenyl.

  • Aromatic Ring Oxidation: The biphenyl ring system is relatively resistant to oxidation. However, under very harsh conditions, ring opening could occur.

CompoundConditionDegradation (%)Major Degradants
This compound 3% H₂O₂, RT, 24h5-10%4'-Acetyl-4-bromobiphenyl, 4'-(1-hydroxyethyl)-4-bromobiphenyl
4-Bromobiphenyl3% H₂O₂, RT, 24h< 1%None Detected
4-Ethylbiphenyl3% H₂O₂, RT, 24h5-10%4-Acetylbiphenyl, 4-(1-hydroxyethyl)biphenyl

Table 2: Comparative oxidative stability data.

A This compound B 4'-(1-Hydroxyethyl)-4-bromobiphenyl A->B [O] C 4'-Acetyl-4-bromobiphenyl B->C [O] D 4'-Carboxy-4-bromobiphenyl C->D [O]

Oxidative degradation pathway of the ethyl side chain.

Reductive Stability

The most likely pathway for reductive degradation is the cleavage of the carbon-bromine bond.

  • Reductive Dehalogenation: The C-Br bond can be cleaved under various reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing metals. This would result in the formation of 4-ethylbiphenyl. The ease of reductive dehalogenation of aryl halides generally follows the order I > Br > Cl > F.

CompoundConditionDegradation (%)Major Degradants
This compound H₂, Pd/C, RT, 1 atm> 95%4-Ethylbiphenyl
4-BromobiphenylH₂, Pd/C, RT, 1 atm> 95%Biphenyl
4-EthylbiphenylH₂, Pd/C, RT, 1 atm< 1%None Detected

Table 3: Comparative reductive stability data.

A This compound B 4-Ethylbiphenyl A->B H₂, Pd/C

Reductive dehalogenation of this compound.

Thermal Stability

Aryl bromides and alkylated biphenyls are generally thermally stable. Degradation at elevated temperatures would likely involve cleavage of the C-Br bond or the ethyl group. A supplier of 4-Bromo-4'-ethylbiphenyl notes its good thermal stability, making it suitable for high-performance materials.[6]

  • Thermolysis: At very high temperatures (above its boiling point of ~310°C for 4-bromobiphenyl), homolytic cleavage of the C-Br bond can occur, leading to radical species that can undergo further reactions.[7] The ethyl C-C and C-H bonds can also break at high temperatures.

CompoundConditionOnset of Decomposition (°C)
This compound TGA, N₂ atmosphere> 300°C
4-BromobiphenylTGA, N₂ atmosphere~300°C
4-EthylbiphenylTGA, N₂ atmosphere> 300°C

Table 4: Comparative thermal stability data (estimated).

Photochemical Stability

Polybrominated biphenyls (PBBs) are known to undergo photolytic debromination, with lower brominated congeners generally being more susceptible to degradation than highly brominated ones.[8][9]

  • Photodegradation: Exposure to UV light can induce the homolytic cleavage of the C-Br bond, leading to the formation of a biphenyl radical and a bromine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form 4-ethylbiphenyl. The rate of photodegradation can be influenced by the solvent and the wavelength of light.[10]

CompoundConditionHalf-lifeMajor Degradants
This compound UV (254 nm), MethanolHours4-Ethylbiphenyl
4-BromobiphenylUV (254 nm), MethanolHoursBiphenyl
4-EthylbiphenylUV (254 nm), MethanolDaysMinor polymerization products

Table 5: Comparative photochemical stability data (estimated).

A This compound B [this compound]* (Excited State) A->B hν (UV light) C 4-Ethylbiphenyl Radical + Br• B->C Homolytic Cleavage D 4-Ethylbiphenyl C->D Hydrogen Abstraction

Photodegradation pathway of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound under forced degradation conditions. These should be adapted and validated for specific laboratory conditions.

General Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Specific Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Reduction: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mg of 10% Pd/C catalyst. Stir under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

  • Photostability: Expose a solution of the compound in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) for a specified duration.

Conclusion and Recommendations

This compound exhibits good overall stability, a desirable characteristic for a synthetic intermediate. Its biphenyl core is robust under a range of conditions. The primary liabilities are the ethyl side chain under strong oxidizing conditions and the carbon-bromine bond under reductive and photolytic conditions.

  • For synthetic applications, the stability of the C-Br bond to a variety of non-reductive reaction conditions allows for its use as a handle for late-stage functionalization. Care should be taken to avoid strong oxidizing agents if the integrity of the ethyl group is to be maintained.

  • For drug development professionals, understanding these degradation pathways is crucial for identifying potential impurities that may arise during synthesis, formulation, and storage. The formation of 4-ethylbiphenyl via reductive or photolytic debromination and the formation of oxidized species from the ethyl group are the most probable degradation products to monitor.

This guide provides a foundational understanding of the stability of this compound. It is recommended that specific forced degradation studies be conducted for any new application to fully characterize its stability profile under the relevant conditions.

References

A Comparative Guide to the Photophysical Properties of Materials Derived from 4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise engineering of molecules with specific photophysical properties is paramount. The biphenyl scaffold, a robust and versatile building block, is central to the design of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[1] This guide provides an in-depth comparative analysis of the photophysical properties of materials synthesized from the precursor 4-Bromo-4'-ethyl-1,1'-biphenyl.

While specific, publicly available photophysical data for materials directly synthesized from this compound is limited, we can extrapolate and benchmark the expected properties of its derivatives against well-established, high-performance materials. This guide will focus on two key classes of compounds readily accessible from this precursor: triarylamines and carbazole derivatives. These will be compared against the industry-standard OLED host materials, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

The Synthetic Gateway: Leveraging this compound

The strategic placement of a bromine atom and an ethyl group on the biphenyl core makes this compound a valuable starting material. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of various functionalities. The ethyl group, on the other hand, can enhance solubility and influence the solid-state packing of the final material, which in turn affects its photophysical properties and device performance.

A general synthetic approach to triarylamine and carbazole derivatives from this compound is illustrated below.

This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Triarylamine Derivative Triarylamine Derivative Carbazole Derivative Carbazole Derivative Buchwald-Hartwig Amination->Triarylamine Derivative Suzuki-Miyaura Coupling->Carbazole Derivative Secondary Amine (e.g., Diphenylamine) Secondary Amine (e.g., Diphenylamine) Secondary Amine (e.g., Diphenylamine)->Buchwald-Hartwig Amination Carbazole Carbazole Carbazole->Suzuki-Miyaura Coupling

Caption: Synthetic routes from this compound.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of our benchmark materials, CBP and TCTA. While specific values for derivatives of this compound are not available, we have included expected ranges based on analogous structures in the literature.

MaterialAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (PLQY, ΦPL)Triplet Energy (ET, eV)
CBP 292, 318 (in THF)[2]369 (in THF)[2]~30-40% (in film)2.56[2]
TCTA 293, 326 (in THF)[3]385 (in THF)[3]~35-45% (in film)2.86
Expected Triarylamine Derivative 300 - 350380 - 45020 - 50%2.4 - 2.7
Expected Carbazole Derivative 300 - 360370 - 43030 - 60%2.5 - 2.8

Note: The expected values for the derivatives are estimations based on the general photophysical properties of triarylamine and carbazole-based materials and are subject to variation based on the specific molecular structure.

In-Depth Analysis of Photophysical Properties

Absorption and Emission:

Materials derived from this compound are expected to exhibit absorption bands in the UV region, characteristic of π-π* transitions within the conjugated biphenyl and appended aromatic systems. The introduction of electron-donating groups like triarylamines or carbazoles typically leads to a red-shift in both absorption and emission spectra compared to the unsubstituted biphenyl core. The ethyl group's influence on the dihedral angle between the biphenyl rings can also subtly tune these properties.

Quantum Yield:

The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials, representing the efficiency of converting absorbed photons into emitted photons. For the expected triarylamine and carbazole derivatives, the PLQY will be highly dependent on the rigidity of the molecule and the nature of the substituents. Generally, carbazole derivatives tend to have higher PLQYs due to their more rigid structure, which minimizes non-radiative decay pathways.

Triplet Energy:

For applications in phosphorescent OLEDs (PhOLEDs), the triplet energy (ET) of the host material is of utmost importance. It must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. Both CBP and TCTA are widely used as hosts for green and red PhOLEDs due to their high triplet energies. Materials derived from this compound are also expected to possess sufficiently high triplet energies to function as hosts, particularly for blue and green emitters.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to characterize the photophysical properties of these materials.

Steady-State Absorption and Emission Spectroscopy

This protocol outlines the procedure for measuring the absorption and fluorescence spectra of a material in solution.

cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Record Absorbance Spectrum Record Absorbance Spectrum Dilute to Working Concentration->Record Absorbance Spectrum Prepare Blank Prepare Blank Prepare Blank->Record Absorbance Spectrum Identify Absorption Maxima Identify Absorption Maxima Record Absorbance Spectrum->Identify Absorption Maxima Excite at Absorption Maximum Excite at Absorption Maximum Identify Absorption Maxima->Excite at Absorption Maximum Record Emission Spectrum Record Emission Spectrum Excite at Absorption Maximum->Record Emission Spectrum Identify Emission Maximum Identify Emission Maximum Record Emission Spectrum->Identify Emission Maximum

Caption: Workflow for steady-state spectroscopy.

Methodology:

  • Solution Preparation: Prepare a stock solution of the material in a spectroscopic grade solvent (e.g., THF, toluene, or dichloromethane) at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (typically 10-5 to 10-6 M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum of the dilute solution against a solvent blank. Identify the wavelength(s) of maximum absorbance (λabs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its primary λabs. Record the emission spectrum, ensuring to scan a wavelength range significantly longer than the excitation wavelength. Identify the wavelength of maximum emission (λem).

Relative Photoluminescence Quantum Yield (PLQY) Determination

This protocol describes the comparative method for determining the PLQY of a sample relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Absorbance Matching: Prepare a series of solutions of both the sample and the standard with varying concentrations. Measure the absorbance of each solution at the chosen excitation wavelength. Prepare a sample and standard solution with nearly identical absorbance values at this wavelength (typically < 0.1).

  • Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculation: The PLQY of the sample (Φs) is calculated using the following equation:

    Φs = Φstd * (Is / Istd) * (Astd / As) * (ηs2 / ηstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is used to measure the excited-state lifetime of a luminescent material.

Pulsed Laser Excitation Pulsed Laser Excitation Sample Sample Pulsed Laser Excitation->Sample Photon Detection Photon Detection Sample->Photon Detection Time-Correlated Single Photon Counting (TCSPC) Time-Correlated Single Photon Counting (TCSPC) Photon Detection->Time-Correlated Single Photon Counting (TCSPC) Decay Curve Generation Decay Curve Generation Time-Correlated Single Photon Counting (TCSPC)->Decay Curve Generation Lifetime Calculation Lifetime Calculation Decay Curve Generation->Lifetime Calculation

References

A Cost-Benefit Analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl in Large-Scale Synthesis: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of biphenyl scaffolds is a cornerstone for the development of novel drugs and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1] The substituted biphenyl moiety is a privileged structure found in numerous biologically active compounds and functional materials.[2][3] Among the vast array of biphenyl intermediates, 4-Bromo-4'-ethyl-1,1'-biphenyl stands out as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures.[1]

This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis. We will objectively compare its performance with viable synthetic alternatives, supported by experimental data and detailed methodologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in process development and manufacturing, balancing chemical efficiency, economic viability, and environmental impact.

Executive Summary: Strategic Synthesis of 4-Ethyl-1,1'-biphenyl

The large-scale synthesis of the 4-ethyl-1,1'-biphenyl core structure can be approached from two primary retrosynthetic disconnections, both heavily relying on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is favored in industrial settings for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[5]

The two routes to be compared are:

  • Route A: The use of This compound as a pre-formed intermediate, which is then coupled with a suitable partner. This is often the case when this specific building block is commercially available.

  • Route B (Alternative): The de novo synthesis of the 4-ethyl-1,1'-biphenyl scaffold via the Suzuki-Miyaura coupling of 1-bromo-4-ethylbenzene with 4-bromophenylboronic acid or 4-ethylphenylboronic acid with a suitable aryl bromide.

This guide will dissect the costs, yields, and operational considerations associated with each route, providing a clear framework for strategic decision-making in large-scale production campaigns.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy in a large-scale setting is a multi-faceted decision. The following table provides a high-level comparison of the key factors to consider when evaluating the use of pre-made this compound versus its de novo synthesis.

FeatureRoute A: Using this compoundRoute B: De Novo Synthesis from Simpler Precursors
Starting Material Cost Higher initial cost for a more complex intermediate.Lower cost of simpler, more readily available starting materials (e.g., 1-bromo-4-ethylbenzene, 4-bromophenylboronic acid).
Process Complexity Fewer synthetic steps in the final stages of a multi-step synthesis.Additional synthetic step required to construct the biphenyl core.
Overall Yield Dependent on the yield of the final coupling step.Overall yield is a product of the yields of the biphenyl formation and any subsequent steps.
Process Control Potentially simpler process control with fewer variables in the final step.More complex process control with an additional reaction to optimize and monitor.
Supply Chain Reliance on the availability and purity of a specialized intermediate.Potentially more robust supply chain due to the use of more common starting materials.
Waste Generation Waste generated primarily from the final coupling reaction.Waste generated from both the biphenyl synthesis and subsequent reactions.

In-Depth Analysis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the linchpin of both synthetic strategies. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

Chemical Efficiency and Performance

The reactivity of aryl halides in Suzuki-Miyaura coupling follows the general trend: I > Br > Cl > F.[6] Aryl bromides, such as this compound and 1-bromo-4-ethylbenzene, offer a good balance of reactivity and cost, making them frequently employed in industrial applications.[6] While aryl chlorides are cheaper, they often require more forcing conditions (higher temperatures, more active and expensive catalysts) to achieve comparable yields, which can offset the initial cost savings.[7]

Route A benefits from having the biphenyl core pre-formed, simplifying the final coupling. However, the overall efficiency is dictated by the commercial availability and cost of this compound.

Route B offers more flexibility and potentially lower raw material costs. The key is to achieve a high-yielding and efficient Suzuki-Miyaura coupling to construct the 4-ethyl-1,1'-biphenyl intermediate. High yields, often exceeding 90%, have been reported for similar large-scale Suzuki couplings.[8]

Economic Viability: A Cost-Per-Kilogram Perspective

While a precise cost-per-kilogram analysis is highly dependent on fluctuating raw material prices, supplier negotiations, and production scale, we can establish a framework for evaluation.

Cost FactorRoute ARoute B
Starting Materials High cost of this compound.Lower cost of 1-bromo-4-ethylbenzene and boronic acids.
Catalyst & Ligand Palladium catalyst and ligand costs for the final coupling step.Palladium catalyst and ligand costs for the biphenyl formation step.
Solvents & Reagents Solvents and bases for one coupling reaction.Solvents and bases for one coupling reaction.
Labor & Equipment Potentially lower due to fewer steps in the final stages.Higher due to the additional synthetic step.
Purification Costs associated with purifying the final complex product.Costs for purifying the biphenyl intermediate and the final product.

For large-scale campaigns, the potentially lower raw material costs of Route B can lead to significant savings, provided the Suzuki-Miyaura coupling is highly efficient and does not require extensive purification.

Safety and Environmental Impact

Both routes involve the use of palladium catalysts, organic solvents, and brominated compounds, which require careful handling and waste management.

  • Palladium: Although used in catalytic amounts, palladium is a precious metal, and its removal from the final product to meet stringent pharmaceutical limits (<10 ppm) is crucial and can be costly.[9]

  • Solvents: The choice of solvent has a major impact on the environmental footprint of the process. Greener approaches favor the use of water or recyclable organic solvents.[10]

  • Brominated Waste: The disposal of brominated organic waste must comply with environmental regulations and often involves specialized and costly incineration processes.[11]

The overall environmental impact is often dominated by solvent usage and energy consumption rather than the choice of metal catalyst itself.[11] Therefore, process optimization to minimize solvent use and reaction times is key to a greener synthesis.

Experimental Protocols

The following are representative, detailed protocols for the large-scale synthesis of 4-ethyl-1,1'-biphenyl via the Suzuki-Miyaura reaction (Route B). These protocols are intended as a starting point and should be optimized for specific equipment and safety considerations.

Protocol 1: Large-Scale Synthesis of 4-Ethyl-1,1'-biphenyl

Materials:

  • 1-Bromo-4-ethylbenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 mol%)

  • Triphenylphosphine (PPh3) (0.02 mol%)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 1-bromo-4-ethylbenzene and toluene.

  • In a separate vessel, dissolve potassium carbonate in water.

  • Add the aqueous potassium carbonate solution to the reactor.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or recrystallization to yield 4-ethyl-1,1'-biphenyl.

Visualization of Synthetic Workflow

Synthetic Workflow cluster_route_b Route B: De Novo Synthesis cluster_route_a Route A: Pre-formed Intermediate B1 1-Bromo-4-ethylbenzene B_reaction Suzuki-Miyaura Coupling B1->B_reaction B2 Phenylboronic Acid B2->B_reaction B_reagents Pd Catalyst, Base, Solvent B_reagents->B_reaction B_product 4-Ethyl-1,1'-biphenyl B_reaction->B_product A1 This compound A_reaction Suzuki-Miyaura Coupling A1->A_reaction A2 Coupling Partner (e.g., R-B(OH)2) A2->A_reaction A_reagents Pd Catalyst, Base, Solvent A_reagents->A_reaction A_product Final Product A_reaction->A_product

Caption: Comparative synthetic workflows for large-scale production.

Logical Framework for Cost-Benefit Analysis

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Benefit Factors C1 Raw Materials Decision Optimal Synthetic Route C1->Decision C2 Catalyst & Reagents C2->Decision C3 Process & Labor C3->Decision C4 Waste Disposal C4->Decision B1 Yield & Purity B1->Decision B2 Process Robustness B2->Decision B3 Supply Chain Security B3->Decision B4 Environmental Impact (Lower is Better) B4->Decision

Caption: Decision matrix for synthetic route selection.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in large-scale synthesis reveals a strategic choice between the convenience of a pre-formed intermediate and the potential cost savings and supply chain flexibility of a de novo synthesis.

  • For projects with a high value-add in the final product and a tight timeline, sourcing high-purity this compound (Route A) may be the more pragmatic approach, as it simplifies the final synthetic steps.

  • For long-term, large-volume production where cost of goods is a critical driver, investing in the process development and optimization of a de novo synthesis of the 4-ethyl-1,1'-biphenyl core via Suzuki-Miyaura coupling (Route B) is likely to be more economically advantageous.

Ultimately, the optimal strategy will depend on a thorough evaluation of the specific project requirements, including scale, budget, timeline, and risk tolerance. It is imperative for research and development teams to conduct a detailed in-house cost analysis and process hazard assessment before committing to a specific large-scale synthetic route.

References

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-4-Bromo-4'-ethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Bromo-4'-ethyl-1,1'-biphenyl, a halogenated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Profile & Hazard Identification

Before handling this compound, it is crucial to understand its hazard profile. This compound is a brominated biphenyl, a class of chemicals known for its environmental persistence.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Key Hazards:

  • Skin and Eye Irritation: May cause irritation upon direct contact.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

  • Aquatic Toxicity: Halogenated biphenyls can be very toxic to aquatic life with long-lasting effects.[4][5]

Hazard CategoryGHS ClassificationPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[3]
Specific target organ toxicityCategory 3 (Respiratory)H335: May cause respiratory irritation.
Hazardous to the aquatic environmentChronic 1H410: Very toxic to aquatic life with long lasting effects.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves (e.g., nitrile).[6]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[3][7]

  • Lab Coat: A standard lab coat is required. For bulk handling, consider fire/flame resistant and impervious clothing.[7]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[2][3]

Waste Segregation: The First Line of Defense

The foundational principle of chemical waste management is proper segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[8][9] This is because the disposal methods for these two categories are vastly different and mixing them can increase disposal costs and environmental risk.[9]

Causality: Halogenated wastes, due to the carbon-halogen bond, require high-temperature incineration with specialized "scrubbing" equipment to neutralize the resulting acidic gases (like hydrogen bromide).[1][7] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire batch, forcing the more expensive and energy-intensive disposal route.

Protocol for Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][10]

  • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a tight-fitting screw cap.[8]

  • Ensure the container is labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9][11] Do not use abbreviations.[8]

  • If other halogenated solvents are added to the same container, their names and approximate volumes/masses must also be recorded on the label or an attached composite sheet.[10]

Step-by-Step Disposal Procedure for Laboratory Quantities

Direct disposal of this compound by pouring it down the drain or placing it in regular trash is strictly prohibited.[7][9] The only acceptable method is collection for pickup by a licensed chemical waste disposal service.[4][12]

Workflow for Waste Accumulation and Disposal:

Figure 1. Waste Management Workflow

Accumulation Protocol:

  • Container Management: Keep the halogenated waste container closed at all times, except when adding waste.[8][9]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation. The SAA should be a secondary containment bin to catch any potential leaks.

  • Fill Level: Do not overfill the container. A safe limit is 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, or according to your institution's schedule, arrange for a pickup from your Environmental Health & Safety (EHS) department or a contracted licensed waste disposal company.[11]

Spill Management Protocol

Accidents happen. A prepared response is critical to mitigate exposure and environmental contamination.

For a Small Spill (Solid):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.[7]

  • PPE: Don the appropriate PPE as described in Section 1.

  • Contain & Clean: Gently sweep up the solid material to avoid generating dust.[3][12] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. Place the used towels in the hazardous waste container.

  • Wash: Wash hands thoroughly with soap and water.[12]

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's EHS or emergency response team immediately.

  • Isolate: Close doors to the area and prevent entry.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Regulatory Context: Why These Procedures are Critical

While this compound may not be explicitly listed by name in all regulations, its chemical class—halogenated organic compounds—is heavily regulated.[13][14] The U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA) sets stringent rules for the disposal of similar compounds like Polychlorinated Biphenyls (PCBs).[15][16][17]

The guiding principle is one of precaution. Due to their persistence and potential to form toxic byproducts like polybrominated dibenzofurans upon incomplete combustion, high-temperature incineration is the mandated disposal method for many polybrominated biphenyls (PBBs).[1][18] By following the segregation and disposal protocols outlined here, you ensure compliance with the spirit and letter of these critical environmental laws.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-4'-ethyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-4'-ethyl-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.